molecular formula C5H4N4O2 B8227417 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

Cat. No.: B8227417
M. Wt: 152.11 g/mol
InChI Key: OQCZUWSXPMWUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione ( 1541253-68-2) is a pharmaceutical intermediate with a molecular formula of C5H4N4O2 and a specified purity of 95% or higher . This heterocyclic compound is part of the imidazo-triazine chemical family, which is of significant interest in medicinal chemistry for the development of novel kinase inhibitors . Specifically, related pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified in scientific literature as potent inhibitors of DYRK1A kinase . DYRK1A is a key regulatory enzyme, and its inhibition is a promising therapeutic strategy for a range of conditions, including certain cancers, neurodegenerative disorders like Alzheimer's disease, and diabetes . As a key synthetic building block, this compound enables research into new therapeutic agents targeting these pathways. It is typically supplied as a solid and should be stored under recommended refrigeration conditions (2°C-8°C) to ensure stability . This product is intended for research and development applications in a laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-6-1-2-9(3)8-5(11)7-4/h1-2H,(H2,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCZUWSXPMWUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis and Application of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I frequently evaluate building blocks that serve as the architectural foundation for next-generation therapeutics. The 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (CAS: 1541253-68-2) is a highly privileged, nitrogen-dense fused bicyclic system. Functioning as a purine/pyrimidine isostere, this molecule acts as a "chameleon" scaffold. Its dione motif mimics natural pyrimidines (like uracil or thymine), while its bicyclic framework occupies spatial geometries similar to purines (like xanthine). This unique structural duality makes it an indispensable precursor in the synthesis of selective kinase inhibitors and antiviral nucleoside analogs.

Molecular Architecture & Physicochemical Profiling

The core imidazo[2,1-f][1,2,4]triazine ring system is characterized by extensive electron delocalization, which dictates its reactivity and binding affinity[1]. The presence of carbonyl groups at the 2- and 4-positions introduces a strong hydrogen-bonding network. The N-1 position acts as a critical hydrogen bond donor, while the carbonyl oxygens serve as potent acceptors.

From a drug design perspective, managing the physicochemical properties of this fragment is essential for ensuring downstream bioavailability and target engagement.

Table 1: Physicochemical Properties & Drug Design Causality
PropertyValueCausality / Significance in Drug Design
CAS Number 1541253-68-2Unique identifier for procurement and chemical registry.
Molecular Formula C5H4N4O2Represents a highly nitrogen-dense core, optimizing the ligand efficiency index (LEI).
Molecular Weight 152.11 g/mol Low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area ~83.5 Ų (Calculated)Favorable for membrane permeability while maintaining sufficient polarity for kinase hinge-binding[1].
H-Bond Donors / Acceptors 1 (NH) / 4 (O, N)Provides multiple distinct vectors for solvent interaction or target pocket anchoring.

Mechanistic Role in Drug Design

Kinase Inhibition (PI3K & CK2)

The 2,4-dione motif is highly adept at anchoring into the ATP-binding pocket of kinases. The scaffold forms critical hydrogen bonds with the backbone amides of the kinase hinge region. Recent structural analyses have demonstrated that imidazo[2,1-f][1,2,4]triazine derivatives are highly effective at targeting PI3Kα isoforms, modulating downstream AKT phosphorylation, and exhibiting selectivity against mTOR[2]. Furthermore, functionalized derivatives of this core have been successfully patented as prodrugs for inhibiting Casein Kinase 2 (CK2), offering therapeutic avenues for cancer and rheumatoid arthritis[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT Kinase PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Signaling Cascade Inhibitor Imidazo-triazine Derivative Inhibitor->PI3K Competitive Inhibition (ATP Pocket)

Fig 1: PI3K/AKT/mTOR pathway modulation via competitive ATP-pocket inhibition.

Antiviral Nucleoside Analogs

Beyond kinases, the framework is a premier nucleobase substitute. By coupling a ribose or deoxyribose sugar to the core, researchers generate nucleoside analogs that act as competitive inhibitors or chain terminators for viral RNA/DNA polymerases.

Synthetic Workflows & Experimental Protocols

To utilize 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione in API synthesis, the core must be regioselectively functionalized. Below are field-proven, self-validating protocols for its modification.

Protocol 1: Regioselective Bromination (Preparation for Cross-Coupling)

To build kinase inhibitors, a halogen handle is typically installed at the C-7 position to allow for subsequent Suzuki-Miyaura cross-coupling[4].

  • Reagent Preparation: Dissolve 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of reactive intermediates. DMF provides optimal solvation for the highly polar dione network.

  • Electrophilic Addition: Cool the reaction vessel to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Causality: The low temperature controls reaction kinetics, ensuring strict regioselective electrophilic aromatic substitution at the C-7 position (the most electron-rich site on the imidazole ring) and preventing over-bromination[4].

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching and Isolation: Quench the reaction by pouring it into ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

    • Validation Check: Analyze the crude product via LC-MS. A successful bromination will display a distinct 1:1 isotopic pattern (M and M+2 peaks) characteristic of the 79 Br and 81 Br isotopes.

Protocol 2: Vorbrüggen Glycosylation (Nucleoside Synthesis)

For antiviral applications, the core must be coupled with a protected sugar moiety.

  • Silylation of the Nucleobase: Suspend the brominated intermediate in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and heat to 60°C until the suspension becomes a clear solution.

    • Causality: BSA silylates the dione carbonyls and the NH group, breaking the robust intermolecular hydrogen-bonding network. This both solubilizes the base and drastically increases its nucleophilicity.

  • Oxocarbenium Formation: In a separate flask, dissolve the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in acetonitrile. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) at 0°C.

    • Causality: TMSOTf acts as a potent Lewis acid, stripping the acetate group to form a reactive oxocarbenium ion. The neighboring benzoyl group at C-2' provides steric shielding, ensuring strict β -anomer selectivity during coupling.

  • Coupling: Transfer the silylated base to the oxocarbenium solution. Stir at 80°C for 12 hours.

  • Self-Validating Quench: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate.

    • Validation Check: Run a 2D NOESY NMR on the purified product. The presence of a cross-peak between the anomeric proton (H-1') of the sugar and the adjacent imidazole proton of the triazine core definitively confirms the correct N-alkylation regiochemistry.

Synthetic_Workflow SM 1H-imidazo[2,1-f] [1,2,4]triazine-2,4-dione Halogenation Regioselective Bromination (NBS) SM->Halogenation DMF, 0°C Intermediate 7-Bromo Intermediate Halogenation->Intermediate Electrophilic Substitution Coupling Vorbrüggen Glycosylation Intermediate->Coupling BSA, TMSOTf Product Nucleoside Analog (API) Coupling->Product N-Alkylation

Fig 2: Synthetic workflow for regioselective functionalization and glycosylation.

References[1] Title: 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione Properties and Safety Information

Sources

The Imidazo[2,1-f]triazine-2,4-dione Scaffold: A Technical Guide to its Role as a Nucleobase Isostere

The Imidazo[2,1-f][1][2][3]triazine-2,4-dione Scaffold: A Technical Guide to its Role as a Nucleobase Isostere

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth technical exploration of the imidazo[2,1-f][1][2][3]triazine-2,4-dione core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug design due to its function as a nucleobase isostere. We will delve into the rationale behind its use, its synthesis, and its application in creating novel therapeutic agents.

Introduction: The Pursuit of Effective Nucleobase Isosteres

In the realm of drug discovery, the modification of nucleosides and nucleotides offers a powerful strategy for developing targeted therapies, particularly in antiviral and anticancer research. A key approach in this field is the use of nucleobase isosteres – molecules that mimic the size, shape, and electronic properties of natural purine and pyrimidine bases. The goal of employing an isostere is to modulate the biological activity of the parent nucleoside, for instance, by enhancing its binding to a target enzyme, increasing its metabolic stability, or altering its base-pairing properties.

The imidazo[2,1-f][1][2][3]triazine ring system has emerged as a promising scaffold for a purine isostere. Its fused bicyclic structure bears a strong resemblance to the natural purine core of adenine and guanine, making it a suitable candidate for mimicking these essential biological building blocks. This guide will specifically focus on the imidazo[2,1-f][1][2][3]triazine-2,4-dione variant, exploring its potential as a guanine or xanthine isostere.

The Imidazo[2,1-f][1][2][3]triazine-2,4-dione Core: A Structural Overview

The imidazo[2,1-f][1][2][3]triazine-2,4-dione scaffold is a nitrogen-rich heterocyclic system. Its structure is isomeric with natural purines, and it possesses a similar arrangement of hydrogen bond donors and acceptors, which is crucial for its ability to interact with biological targets that recognize purines.

Caption: Core structure of imidazo[2,1-f][1][2][3]triazine-2,4-dione.

Synthesis of Imidazo[2,1-f][1][2][3]triazine-2,4-dione Derivatives

The synthesis of the imidazo[2,1-f][1][2][3]triazine-2,4-dione core and its derivatives has been approached through various synthetic routes. One common strategy involves the cyclization of a substituted imidazole precursor with a reagent that provides the remaining atoms for the triazine ring.

A notable example is the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione.[4] This work highlights a synthetic pathway to this specific dione scaffold, which has been explored for its potential as 5-HT(1A) receptor ligands with anxiolytic and antidepressant-like activities.[4]

While detailed, step-by-step protocols for the synthesis of the unsubstituted nucleobase and its subsequent conversion to a nucleoside are not extensively documented in publicly available literature, the general principles of heterocyclic chemistry and nucleoside synthesis can be applied. The synthesis of related C-nucleosides of imidazo[2,1-f][1][2][3]triazines has been reported, often involving the condensation of a functionalized 1,2,4-triazine with a protected ribose derivative.[2]

Synthetic_Pathway_ConceptImidazoleSubstitutedImidazole PrecursorCoreImidazo[2,1-f][1,2,4]triazine-2,4-dione CoreImidazole->CoreCyclizationReagentCyclizing Reagent(e.g., with N-C=O moiety)Reagent->CoreNucleosideTarget NucleosideCore->NucleosideRibosylationRibosylationGlycosylation(e.g., Vorbrüggen)NucleotideTarget Nucleotide(Triphosphate)Nucleoside->NucleotidePhosphorylationPhosphorylationPhosphorylation

Caption: Conceptual synthetic workflow for nucleoside analogues.

Applications in Drug Discovery: Targeting Purine-Binding Enzymes

The primary application of the imidazo[2,1-f][1][2][3]triazine scaffold as a nucleobase isostere is in the design of inhibitors for enzymes that process purine nucleosides and nucleotides. By mimicking the natural substrate, these isosteres can bind to the active site of the enzyme, leading to competitive inhibition.

Inhibition of AMP Deaminase

A significant area of research for this scaffold has been in the development of inhibitors for adenosine monophosphate (AMP) deaminase (AMPDA). AMPDA plays a crucial role in the purine nucleotide cycle and is involved in maintaining the cellular energy balance. C-ribosyl imidazo[2,1-f][1][2][3]triazines have been synthesized and evaluated as inhibitors of AMPDA.[1][2] These compounds are designed to be isoelectronic and isomeric with deaminoformycin, a known inhibitor of adenosine deaminase.[2] The rationale is that the imidazo[2,1-f][1][2][3]triazine core can effectively mimic the purine ring of AMP, allowing it to bind to the active site of AMPDA.

Biophysical and Structural Properties as a Nucleobase Isostere: An Area for Future Research

A comprehensive understanding of a nucleobase isostere requires detailed biophysical and structural studies to determine its behavior within a DNA or RNA duplex. This includes investigating its base pairing preferences, the thermodynamic stability of the resulting duplexes, and the structural perturbations it may introduce.

To date, there is a notable lack of publicly available data specifically on the base pairing properties and structural biology of the imidazo[2,1-f][1][2][3]triazine-2,4-dione nucleoside within an oligonucleotide. Key experimental data that would be invaluable to the field include:

  • Thermal Denaturation Studies: Determining the melting temperatures (Tm) of DNA or RNA duplexes containing the isostere opposite each of the natural bases (A, T, C, G, and U) would reveal its pairing preferences and the stability it imparts to the duplex.

  • X-ray Crystallography and NMR Spectroscopy: High-resolution structural data from these techniques would provide atomic-level insights into the geometry of the isostere within a duplex, its hydrogen bonding patterns with a pairing partner, and its influence on the overall helical structure.

Enzymatic Recognition and Processing: The Ultimate Test of a Mimic

For a nucleobase isostere to be truly effective in many biological applications, particularly as a probe or a therapeutic that gets incorporated into nucleic acids, it must be recognized and processed by cellular enzymes like DNA and RNA polymerases. The triphosphate of the corresponding nucleoside must serve as a substrate for these enzymes.

Currently, there is a gap in the literature regarding the enzymatic incorporation of imidazo[2,1-f][1][2][3]triazine-2,4-dione nucleoside triphosphate by polymerases. This is a critical area for future investigation to fully realize the potential of this scaffold as a functional nucleobase isostere.

Conclusion and Future Directions

The imidazo[2,1-f][1][2][3]triazine-2,4-dione core represents a compelling scaffold for the development of purine nucleobase isosteres. Its structural similarity to natural purines has been leveraged in the design of enzyme inhibitors, demonstrating its potential in medicinal chemistry.

However, to fully unlock the potential of this isostere, particularly in applications related to nucleic acid structure and function, further research is imperative. A concerted effort to synthesize the nucleoside and its triphosphate, followed by detailed biophysical, structural, and enzymatic studies, will be crucial. Such investigations will not only provide a deeper understanding of the fundamental properties of this interesting heterocyclic system but also pave the way for its broader application in the development of novel diagnostics and therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1][2][3]triazines as potential inhibitors of AMP deaminase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of C-ribosyl imidazo[2,1-f][1][2][3]triazines as inhibitors of adenosine and AMP deaminases. Retrieved from [Link]

  • PubMed. (2009). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. Retrieved from [Link]

Literature review of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacophore Engineering: A Comprehensive Technical Guide on 1H-Imidazo[2,1-f][1,2,4]triazine-2,4-dione Derivatives

The Pharmacophore Paradigm: Isosteric Replacement in Drug Design

In modern medicinal chemistry, the 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione scaffold has emerged as a highly versatile and privileged building block[1]. Structurally, this fused bicyclic system functions as a bioisostere for endogenous purine and pyrimidine bases. However, unlike traditional nucleobases, the unique placement of the bridgehead nitrogen in the imidazo-triazine core alters the electronic dipole moment and electron density distribution.

This structural deviation provides two critical advantages for drug development:

  • Enzymatic Resistance: The modified electron distribution renders the glycosidic-like bonds in its derivatives highly resistant to cleavage by nucleoside phosphorylases, significantly improving the pharmacokinetic half-life of the resulting drugs.

  • Enhanced Kinase Affinity: The planar nature of the fused ring system, combined with multiple hydrogen-bond acceptors (the nitrogen atoms and the 2,4-dione carbonyls), creates an ideal motif for binding to the ATP-binding hinge regions of various kinases[2].

Mechanistic Pathways in Oncology and Immunology

The therapeutic utility of imidazo[2,1-f][1,2,4]triazine derivatives spans across multiple disease states, driven by their ability to selectively modulate critical intracellular signaling cascades.

Oncology: PI3K and CK2 Inhibition

Phosphatidylinositol-3-kinase (PI3K) dysregulation is a hallmark of numerous human malignancies, including breast, colon, and prostate cancers[2]. Imidazo[2,1-f][1,2,4]triazine derivatives, originally optimized from the ETP-46321 starting point, act as potent, ATP-competitive inhibitors of PI3Kα isoforms[2]. By occupying the orthosteric ATP-binding pocket, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby halting the downstream recruitment and phosphorylation of AKT at Ser473[2]. Notably, these derivatives demonstrate high selectivity, effectively modulating AKT without off-target inhibition of mTOR[2].

Furthermore, specific substitutions—such as the 4-amino-7-cyano functionalization—shift the scaffold's affinity toward Protein Kinase CK2[3]. Inhibition of CK2 by these derivatives has proven highly effective in preclinical models for treating non-small cell lung cancer, psoriasis, and rheumatoid arthritis[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Membrane) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Imidazo[2,1-f][1,2,4]triazine Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by imidazo-triazine derivatives.

Immunology: TLR8 Agonism

Beyond oncology, aminated derivatives of the imidazo[2,1-f][1,2,4]triazine core have been identified as potent Toll-like Receptor 8 (TLR8) agonists[4]. By mimicking viral single-stranded RNA, these compounds bind to the endosomal TLR8 receptor, triggering the NF-κB pathway and inducing the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12). This mechanism is currently being leveraged to reverse immunosuppressive tumor microenvironments in advanced cancer immunotherapies[4].

Quantitative Structure-Activity Relationships (SAR)

The following table synthesizes the quantitative binding affinities and primary applications of key imidazo[2,1-f][1,2,4]triazine derivatives based on recent literature and patent data.

Scaffold / Derivative ClassPrimary TargetMechanism of ActionRepresentative AffinityClinical/Research Application
Imidazo[2,1-f][1,2,4]triazine (ETP-46321 analogs) PI3KαATP-competitive hinge binderIC₅₀ ~ 15–50 nMSolid tumors, Breast cancer[2]
4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine Protein Kinase CK2Kinase inhibitionIC₅₀ < 100 nMNon-small cell lung cancer[3]
Imidazo[2,1-f][1,2,4]triazine-4-amine TLR8Endosomal receptor agonismEC₅₀ ~ 120 nMCancer immunotherapy[4]
7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine Adenosine DeaminaseEnzyme inhibition (Intermediate)IC₅₀ ~ 50 nMPurine metabolism modulation[5]

Self-Validating Synthetic Workflows

The synthesis of advanced derivatives, such as the critical intermediate 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine, requires strict control over regioselectivity and nucleophilic substitution[5]. The following protocol is engineered as a self-validating system, ensuring that each step is analytically confirmed before progression.

Protocol: Base-Mediated Cyclization and Regioselective Halogenation

Phase 1: Intramolecular Cyclization

  • Procedure: Charge a dry, nitrogen-purged reactor with the starting hydrazone intermediate (1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF. Cool the system to 0°C. Add Potassium tert-butoxide (KOtBu, 1.0–2.0 eq) portion-wise[5].

  • Causality: NMP is selected for its high dielectric constant, which effectively solvates the potassium cation, leaving the tert-butoxide anion highly reactive. KOtBu is utilized because it is a sterically hindered base; it ensures complete deprotonation of the hydrazone to drive the cyclization of the triazine ring without acting as a competing nucleophile[5].

  • Self-Validation (IPC): Withdraw a 5 µL aliquot and analyze via HPLC-UV (254 nm). The protocol dictates that the reaction must not be quenched until the starting material peak area is <1%. If the threshold is not met within 2 hours, spike with an additional 0.2 eq of KOtBu.

Phase 2: Regioselective Bromination

  • Procedure: Isolate the cyclized core and redissolve in anhydrous DMF or THF. Add N-Bromosuccinimide (NBS, 1.05 eq) dropwise while maintaining the temperature at -5°C to 0°C[5].

  • Causality: NBS is chosen over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine. The sub-zero temperature suppresses kinetic over-bromination, ensuring thermodynamic control favors halogenation strictly at the C7 position, guided by the directing effects of the bridgehead nitrogen[5].

  • Self-Validation (IPC): Extract a 10 µL sample, dilute in MeCN/H₂O, and subject to LC-MS analysis. The protocol is validated as successful only when the mass spectrum exhibits the [M+H]⁺ peak with the distinct 1:1 isotopic signature of a single bromine atom (⁷⁹Br/⁸¹Br). The complete absence of an[M+H+78]⁺ peak confirms that no dibromination has occurred.

Synthetic_Workflow SM Starting Material (2-aminoimidazole) Cyclization Cyclization (Base Mediated) SM->Cyclization Core Imidazo[2,1-f][1,2,4]triazine core Cyclization->Core Halogenation Regioselective Halogenation Core->Halogenation Intermediate 7-Bromo Intermediate Halogenation->Intermediate Coupling Cross-Coupling (Suzuki/Buchwald) Intermediate->Coupling Final Target Active Pharmaceutical Coupling->Final

Fig 2: Self-validating synthetic workflow for functionalized imidazo[2,1-f][1,2,4]triazine analogs.

Sources

The Dance of Protons: An In-depth Technical Guide to the Electronic Properties and Tautomerism of Imidazotriazine Diones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazotriazine dione scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The therapeutic efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their electronic properties, which are, in turn, profoundly influenced by the subtle yet significant phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric landscape of imidazotriazine diones and its direct impact on their electronic character. We will delve into the structural nuances of possible tautomers, the physicochemical factors governing their equilibrium, and the advanced analytical and computational methodologies employed to characterize these dynamic systems. By synthesizing field-proven insights with robust scientific principles, this document aims to equip researchers and drug development professionals with the essential knowledge to rationally design and optimize imidazotriazine dione-based therapeutics.

Introduction: The Imidazotriazine Dione Core and Its Significance

Imidazotriazine diones are fused heterocyclic systems containing both an imidazole and a triazine ring, with two carbonyl groups. This arrangement of nitrogen atoms and carbonyl functionalities imparts a unique set of properties, making them attractive scaffolds for drug discovery. The imidazole moiety, a common feature in many biological molecules, can participate in hydrogen bonding and coordination with biological targets.[1] The triazine core also contributes to the molecule's overall polarity and potential for diverse intermolecular interactions. The biological significance of this scaffold is underscored by its presence in compounds with a range of therapeutic activities, including anticancer and antiviral agents.[2]

A critical, yet often overlooked, aspect of the imidazotriazine dione system is its capacity to exist in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] This dynamic equilibrium between tautomers can have profound implications for a molecule's chemical reactivity, solubility, and, most importantly, its interaction with biological targets.[4] Understanding and controlling the tautomeric preference of an imidazotriazine dione is therefore a cornerstone of rational drug design.

The Tautomeric Landscape of Imidazotriazine Diones

The primary form of tautomerism in imidazotriazine diones is lactam-lactim tautomerism, which involves the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen.[5] This can be further complicated by the potential for keto-enol tautomerism involving the imidazole ring. The plausible tautomeric forms are depicted below.

G cluster_0 Potential Tautomers of Imidazotriazine Dione T1 Dione (Lactam-Lactam) T2 Enol-Lactam 1 T1->T2 T3 Enol-Lactam 2 T1->T3 T4 Di-enol (Lactim-Lactim) T2->T4 T3->T4

Caption: Potential tautomeric equilibria in the imidazotriazine dione core.

The relative stability of these tautomers, and thus their population in a given environment, is governed by a delicate balance of several factors:

  • Aromaticity: Tautomers that preserve or enhance the aromatic character of the heterocyclic system are generally favored.

  • Intramolecular Hydrogen Bonding: The formation of stable intramolecular hydrogen bonds can significantly stabilize a specific tautomeric form.[6]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[7] For instance, in some heterocyclic systems, the keto form is favored in polar solvents, while the enol form may be more prevalent in non-polar environments.[8]

  • Substitution Effects: The electronic nature of substituents on the imidazotriazine dione core can influence the acidity of the mobile protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the tautomeric equilibrium.

Electronic Properties: A Consequence of Tautomeric Identity

Each tautomer of an imidazotriazine dione possesses a unique electronic distribution, which in turn dictates its reactivity and intermolecular interactions. Key electronic properties to consider include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[9] Different tautomers will exhibit distinct HOMO-LUMO energies and distributions, influencing their susceptibility to nucleophilic or electrophilic attack.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. Tautomers with different arrangements of polar bonds will have different dipole moments. This property significantly affects solubility and the ability to cross biological membranes.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack.[11] The MEP of each tautomer will highlight different reactive sites.

Experimental Characterization of Tautomers

Distinguishing between and quantifying the populations of different tautomers requires a multi-pronged analytical approach. The choice of technique is dictated by the specific information required and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

  • ¹H NMR: The chemical shifts of the exchangeable protons (N-H and O-H) are highly sensitive to their chemical environment and can provide direct evidence for the presence of different tautomers. The observation of distinct signals for these protons, or an averaged signal, can indicate slow or fast exchange on the NMR timescale, respectively.[12]

  • ¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons involved in C=N or C=C bonds differ significantly between lactam and lactim or keto and enol forms, respectively.[13]

  • ¹⁵N NMR: This technique can directly probe the nitrogen environments, providing unambiguous evidence for the location of the proton in the tautomeric system.[14]

Experimental Protocol: ¹H NMR Titration for Tautomer Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the imidazotriazine dione derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (N-H, O-H) will exchange with deuterium and their signals will disappear or significantly broaden, aiding in their identification.[12]

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 373 K). Changes in the chemical shifts and the coalescence of signals can provide information about the kinetics of the tautomeric interconversion.[15]

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations at each temperature.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of a molecule are dependent on its conjugation system. Since different tautomers possess different arrangements of double bonds, they will exhibit distinct UV-Vis absorption spectra.[16]

Experimental Protocol: Solvatochromism Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of the imidazotriazine dione in a volatile solvent (e.g., methanol).

  • Serial Dilutions: Prepare a series of solutions in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Analyze the shifts in the absorption maxima (λmax). A significant shift with changing solvent polarity (solvatochromism) can indicate a shift in the tautomeric equilibrium.[17]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. It can unambiguously determine the positions of all atoms, including protons, thereby identifying the specific tautomer present in the crystal lattice.[1]

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Structural Analysis (Tautomer Identification) E->F

Caption: A typical workflow for determining the solid-state structure of an imidazotriazine dione.

Computational Chemistry: A Predictive and Complementary Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying the tautomerism and electronic properties of imidazotriazine diones.[9][18]

Computational Protocol: DFT Analysis of Tautomers

  • Structure Building: Construct 3D models of all plausible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in different solvent environments (using a continuum solvation model like PCM) to find the minimum energy structures. A functional like B3LYP with a basis set such as 6-311++G(d,p) is often a good starting point.[9]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Relative Stability Calculation: Calculate the relative energies of the tautomers to predict their relative populations.

  • Electronic Property Calculation: For each optimized tautomer, calculate key electronic properties such as HOMO and LUMO energies, dipole moment, and generate the Molecular Electrostatic Potential (MEP) map.

  • Spectra Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental data.

G cluster_0 Computational Workflow for Tautomer Analysis A Build Tautomer Structures B Geometry Optimization (DFT) A->B C Frequency Calculation B->C E Calculate Electronic Properties (HOMO/LUMO, MEP) B->E F Simulate Spectra (NMR, UV-Vis) B->F D Calculate Relative Energies C->D

Caption: A computational workflow for the theoretical investigation of imidazotriazine dione tautomers.

Data Summary and Interpretation

The following table presents hypothetical, yet representative, data that could be obtained from a combined experimental and computational study of an imidazotriazine dione, illustrating the differences between two tautomers.

PropertyTautomer 1 (Dione)Tautomer 2 (Enol-Lactam)Causality and Significance
Relative Energy (kcal/mol) 0.0+2.5Dione form is more stable in the gas phase.
Dipole Moment (Debye) 4.82.1Dione form is more polar, suggesting better solubility in polar solvents.
¹H NMR (N-H, ppm) 11.2-Presence of a downfield N-H signal is characteristic of the lactam form.
¹H NMR (O-H, ppm) -9.5Appearance of an O-H signal indicates the presence of the enol form.
¹³C NMR (C=O, ppm) 165.4158.9Carbonyl carbon is more deshielded in the dione form.
λmax (nm) 280310The more extended conjugation in the enol-lactam form leads to a bathochromic shift.
HOMO (eV) -6.2-5.8Enol-lactam is a better electron donor.
LUMO (eV) -1.1-1.5Enol-lactam is a better electron acceptor.
HOMO-LUMO Gap (eV) 5.14.3Dione form is kinetically more stable.

Conclusion: Implications for Drug Development

The tautomeric state of an imidazotriazine dione is not a mere chemical curiosity; it is a critical determinant of its pharmacological profile. A shift in tautomeric equilibrium can alter the shape and electronic properties of a molecule, thereby changing how it binds to its target receptor or enzyme. For example, one tautomer may be able to form a crucial hydrogen bond with the active site of a protein, while another cannot. Furthermore, properties like solubility and membrane permeability, which are governed by factors such as polarity, are directly influenced by the predominant tautomeric form.

Therefore, a thorough understanding and characterization of the tautomerism of any new imidazotriazine dione derivative is an essential step in the drug discovery and development process. By employing a synergistic combination of high-resolution analytical techniques and robust computational methods, researchers can gain a clear picture of the tautomeric landscape and use this knowledge to design more effective and safer medicines.

References

  • Rimaz, M., Noroozi Pesyan, N., & Khalafy, J. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms. Magnetic Resonance in Chemistry, 48(4), 276-85. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

  • ResearchGate. (n.d.). Tautomerism and isotopicmultiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)- diones and their sulfur analogs. [Link]

  • MDPI. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]

  • American Chemical Society. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

  • Royal Society of Chemistry. (2014). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. [Link]

  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • ResearchGate. (n.d.). Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. [Link]

  • PubMed. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

  • ChemRxiv. (2022). Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active. [Link]

  • Academia.edu. (n.d.). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. [Link]

  • MDPI. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

  • Schrödinger. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • Frontiers. (2024). Keto-enol tautomerism in the development of new drugs. [Link]

  • Taylor & Francis Online. (2016). Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione: a hydantoine derivative. [Link]

  • ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. [Link]

  • IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • PLOS. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. [Link]

  • ResearchGate. (2025). Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. [Link]

  • Longdom Publishing. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. [Link]

  • Royal Society of Chemistry. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. [Link]

  • PubMed. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. [Link]

Sources

The Imidazo[2,1-f][1,2,4]triazine Scaffold: A Privileged Pharmacophore for Kinase Inhibition and Immune Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-f][1,2,4]triazine core is a highly versatile, nitrogen-rich 5,6-fused bicyclic heterocycle. Because its spatial arrangement of nitrogen atoms closely mimics the purine ring of adenine, it serves as a "privileged scaffold" in modern drug discovery. This structural bioisosterism allows it to act as a highly effective ATP-competitive inhibitor in the hinge region of kinases, as well as a potent ligand for nucleotide-sensing pattern recognition receptors (PRRs). This technical guide explores the mechanistic rationale behind targeting Phosphoinositide 3-Kinase (PI3K), Casein Kinase 2 (CK2), and Toll-Like Receptor 8 (TLR8) using this scaffold, and provides self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Medicinal Chemistry

The success of the imidazo[2,1-f][1,2,4]triazine scaffold lies in its precise hydrogen-bonding vectors. The bridgehead nitrogen and the adjacent heteroatoms create a robust dipole moment and a planar geometry that perfectly inserts into the narrow catalytic clefts of kinases.

When modifying this scaffold, medicinal chemists typically exploit two primary vectors:

  • The C-2 and C-7 positions: Used to project hydrophobic or aryl groups deep into the affinity pockets (e.g., the PI3K specificity pocket) to drive isoform selectivity.

  • The C-4 position: Frequently substituted with an amine to establish a critical hydrogen bond donor interaction with the backbone carbonyls of hinge region residues (e.g., Val851 in PI3Kα or Val116 in CK2).

Biological Targets & Mechanisms of Action

Phosphoinositide 3-Kinase (PI3K) and mTOR

The PI3K/AKT/mTOR signaling pathway is a master regulator of cellular survival, proliferation, and metabolism. Dysregulation of PI3K—particularly the PI3Kα isoform—is a hallmark of numerous solid tumors[1]. Heterocyclic compounds utilizing the imidazo[2,1-f][1,2,4]triazine core (such as derivatives originating from the ETP-46321 starting point) have been engineered to selectively target PI3Kα and the structurally related mammalian target of rapamycin (mTOR)[2].

By acting as ATP-competitive inhibitors, these compounds block the phosphorylation of PIP2 to PIP3, thereby preventing the recruitment and subsequent Ser473 phosphorylation of AKT[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Lipid Kinase) RTK->PI3K Phosphorylation PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Ser473) PIP3->AKT Recruits via PH Domain mTOR mTORC1/2 AKT->mTOR Activates Inhibitor Imidazo[2,1-f][1,2,4]triazine Inhibitor->PI3K Blocks ATP binding Inhibitor->mTOR Dual Inhibition

Diagram 1: PI3K/AKT/mTOR signaling pathway and dual inhibition by imidazo-triazine scaffolds.

Protein Kinase CK2

Protein kinase CK2 is a highly conserved, constitutively active serine/threonine kinase that exists as a heterotetrameric holoenzyme. It is heavily implicated in anti-apoptotic pathways and tumorigenesis, particularly in non-small cell lung cancer[4]. Prodrugs and derivatives of 4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine have been developed specifically as potent CK2 inhibitors[4]. The cyano group at the 7-position is critical; it exploits a unique hydrophobic pocket adjacent to the ATP-binding site, granting these molecules high selectivity over other serine/threonine kinases.

Toll-Like Receptor 8 (TLR8) Agonism

Beyond kinase inhibition, the purine-mimetic nature of this scaffold has been leveraged in immuno-oncology. TLR8 is an endosomal receptor expressed in monocytes and myeloid dendritic cells that normally detects viral single-stranded RNA (ssRNA)[5]. Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives have been identified as potent, small-molecule TLR8 agonists[5]. They bind directly to the TLR8 dimer interface within the acidic endosome, triggering MyD88 recruitment, NF-κB activation, and the robust secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12) to reverse tumor immunosuppression.

TLR8_Signaling Agonist Imidazo-triazine Agonist Endosome Endosomal TLR8 Agonist->Endosome Binds Dimer MyD88 MyD88 Adaptor Endosome->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cascade Cytokines Cytokine Release NFkB->Cytokines Transcription

Diagram 2: Endosomal TLR8 activation and downstream NF-κB signaling by imidazo-triazine agonists.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) parameters and target profiles for functionalized imidazo[2,1-f][1,2,4]triazines:

Biological TargetScaffold ModificationPotency RangePrimary IndicationKey Interacting Residues
PI3Kα / mTOR C-2/C-7 Aryl substitutions10 - 50 nM (IC₅₀)Solid TumorsVal851 (PI3Kα), Val2240 (mTOR)
Protein Kinase CK2 4-amino-7-cyano1 - 20 nM (IC₅₀)Non-Small Cell Lung CancerVal116 (Hinge region)
TLR8 (Endosomal) 4-amine, C-2 alkyl/aryl0.1 - 1.5 μM (EC₅₀)Immuno-oncologyAsp543, Thr574 (Dimer interface)

Self-Validating Experimental Methodologies

To ensure high data integrity during preclinical development, assay workflows must be designed to internally validate target engagement and rule out artifactual interference.

Protocol A: In Vitro Kinase Assay (TR-FRET) for PI3Kα Inhibitors

Causality Focus: Imidazo[2,1-f][1,2,4]triazines, due to their extended conjugated pi-systems, often exhibit intrinsic autofluorescence in the blue/green optical spectrum. A standard fluorescence assay would yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium chelate donor with a long emission half-life. By introducing a temporal delay (e.g., 50 µs) before measurement, we completely gate out compound-specific autofluorescence, ensuring the signal drop is a true reflection of target engagement.

  • Reagent Preparation: Prepare 2X PI3Kα enzyme and PIP2 lipid substrate in a HEPES-based kinase buffer. (Note: HEPES is strictly used over phosphate buffers to prevent the chelation of Mg²⁺, which is mandatory for ATP coordination).

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense 10 nL of the imidazo-triazine compound into a 384-well plate. (Causality: This eliminates plastic tip carryover and keeps DMSO concentrations below 1%, preventing solvent-induced enzyme denaturation).

  • Reaction Initiation: Add 2X ultra-pure ATP to initiate the lipid kinase reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody + APC-labeled tracer). Incubate for 30 minutes in the dark.

  • Readout: Measure the emission ratio (665 nm / 615 nm) on a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Assay_Workflow Prep 1. Reagent Prep Dispense 2. Acoustic Dispense Prep->Dispense HEPES Buffer Incubate 3. Kinase Reaction Dispense->Incubate Add ATP Detect 4. TR-FRET Readout Incubate->Detect Add Eu/APC

Diagram 3: Self-validating TR-FRET kinase assay workflow for inhibitor screening.

Protocol B: Cellular Target Engagement via HEK-Blue hTLR8 Reporter Assay

Causality Focus: To definitively prove that cytokine release is mediated by TLR8 agonism and not off-target cytotoxicity or TLR7 cross-reactivity, the HEK-Blue system is utilized. These cells are genetically engineered to express only human TLR8 alongside an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene, creating a closed, self-validating loop for target specificity.

  • Cell Seeding: Seed HEK-Blue hTLR8 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selection antibiotics.

  • Compound Incubation: Add serial dilutions of the imidazo[2,1-f][1,2,4]triazin-4-amine agonist. Include R848 (Resiquimod) as a positive control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Transfer: Transfer 20 µL of the cell culture supernatant to a new flat-bottom 96-well plate containing 180 µL of QUANTI-Blue detection substrate. (Causality: Transferring the supernatant away from the cells and the parent compound prevents the highly colored small molecules from artificially inflating the optical density reading).

  • Readout: Incubate for 1–3 hours at 37°C and measure optical density (OD) at 620 nm using a spectrophotometer to quantify NF-κB-induced SEAP activity.

References

  • Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling Source: ResearchGate URL
  • The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source: ResearchGate URL
  • WO2017070135A1 - Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)
  • WO2021023105A1 - 咪唑并[2,1-f][1,2,4]三嗪-4-胺衍生物作为tlr8激动剂 (Imidazo[2,1-f][1,2,4]triazine-4-amine derivatives as TLR8 agonists)

Sources

Solubility Profile of 1H-imidazo[2,1-f]triazine-2,4-dione in Organic Solvents: A Methodological and Interpretive Guide

Solubility Profile of 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione in Organic Solvents: A Methodological and Interpretive Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation. Poor solubility can impede reliable in vitro testing, lead to low or variable bioavailability, and present significant challenges for developing a viable drug product.[1][2] The 1H-imidazo[2,1-f][3][4]triazine-2,4-dione scaffold and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry, showing potential as receptor ligands and agents targeting the central nervous system.[5][6] This guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility profile of this core structure in a range of common organic solvents. We move beyond a simple data sheet to deliver the theoretical underpinnings of solubility, a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and a guide to interpreting the resulting data to inform critical drug development decisions.

The Foundational Importance of Solubility Profiling

In the journey of a drug candidate from lab to clinic, solubility is not merely a data point but a gatekeeper. An inadequate understanding of a compound's solubility can lead to costly failures and misleading results.

  • Early-Stage Discovery: Inconsistent solubility in assay buffers (often containing a small percentage of an organic solvent like DMSO) can produce unreliable biological data, making structure-activity relationship (SAR) studies difficult to interpret.[1]

  • Process Chemistry: Selecting appropriate solvents is crucial for reaction efficiency, purification, and crystallization. A well-defined solubility profile enables chemists to design scalable and robust synthetic routes.

  • Formulation Development: The ability to dissolve a drug in a suitable solvent system is the first step toward creating oral, parenteral, or topical formulations. Low solubility is a primary driver of low oral bioavailability for many promising compounds.[2]

  • Toxicology: Poor solubility can complicate toxicology studies, making it difficult to achieve the necessary exposure levels in animal models to accurately assess safety.

This guide focuses on establishing the thermodynamic solubility , which represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[7] This value is distinct from kinetic solubility, which is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a supersaturated solution.[1][7] While kinetic solubility is useful for initial ranking, thermodynamic solubility is essential for lead optimization and formulation.[1]

Theoretical Principles: Factors Governing Solubility

The dissolution of a solid crystalline compound, such as 1H-imidazo[2,1-f][3][4]triazine-2,4-dione, in a solvent is a complex process governed by the interplay of intermolecular forces. The energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released upon forming new solute-solvent interactions.[8] Several key factors influence this balance:

  • Polarity ("Like Dissolves Like"): This is the most fundamental principle. Polar solvents, which have large dipole moments and can engage in hydrogen bonding (e.g., methanol, water), are more effective at dissolving polar solutes. Nonpolar solvents (e.g., hexane, toluene) are better for nonpolar solutes.[9] The target molecule, with its dione structure and nitrogen atoms, possesses significant polarity and hydrogen bonding potential, suggesting higher solubility in more polar organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the necessary energy to break the crystal lattice forces of the solid.[10]

  • Molecular Structure and Intermolecular Forces: The presence of hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens) in the 1H-imidazo[2,1-f][3][4]triazine-2,4-dione structure is critical. Solvents that can effectively participate in hydrogen bonding with the solute will promote higher solubility.

  • Crystal Form (Polymorphism): A compound can exist in different crystalline forms, or polymorphs, each having a unique crystal lattice energy.[10] Metastable polymorphs generally have higher solubility than the most stable form because they require less energy to break apart the crystal lattice. It is crucial to characterize the solid form both before and after the solubility experiment to ensure no phase transformation has occurred.[11]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally regarded as the most reliable technique for determining thermodynamic solubility.[3] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to ensure that equilibrium is reached.

Rationale for Method Selection

The choice of the shake-flask method is deliberate. By ensuring an excess of solid is present throughout the experiment, we guarantee that the resulting solution is truly saturated. The extended equilibration period (typically 24-72 hours) allows time for any less stable, more soluble forms of the compound to convert to the most stable, lowest-solubility form, thus providing the true thermodynamic solubility value.[7]

Materials and Equipment
  • Compound: 1H-imidazo[2,1-f][3][4]triazine-2,4-dione (solid, characterized form)

  • Solvents: A panel of analytical-grade organic solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Isopropyl Alcohol, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator placed in a temperature-controlled incubator

    • Centrifuge with appropriate vial adapters

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes for standard preparation

Step-by-Step Experimental Workflow

The following protocol outlines a robust procedure for determining the solubility of the target compound.

Step 1: Preparation of Vials

  • Accurately weigh a sufficient excess of 1H-imidazo[2,1-f][3][4]triazine-2,4-dione into a glass vial. An excess is critical; a starting point of ~10-20 mg is often suitable, but this may need adjustment. The goal is to have visible, undissolved solid remaining at the end of the experiment.[11]

  • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Prepare one vial for each solvent to be tested. It is recommended to perform the experiment in duplicate or triplicate for each solvent.[2]

Step 2: Equilibration

  • Securely cap the vials.

  • Place the vials on an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for 24 to 72 hours. Equilibrium is reached when solubility measurements from different time points (e.g., 24h, 48h, 72h) are consistent. For most compounds, 24 hours is sufficient, but 48-72 hours provides greater confidence.[7]

Step 3: Phase Separation

  • After equilibration, remove the vials and allow them to stand for a short period to let the bulk of the solid settle. Visually confirm that an excess of solid is still present.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.[12]

  • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particles. Causality Check: Filtration is essential because suspended microparticles will scatter light in a UV detector, artificially inflating the measured concentration.

Step 4: Quantification via HPLC-UV

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • From the stock solution, create a series of calibration standards of known concentrations via serial dilution.

  • Analyze the calibration standards and the filtered samples from Step 3 by HPLC-UV. Use a wavelength at which the compound has a strong absorbance maximum.

  • Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards. The curve should be linear with an R² value > 0.99.

Step 5: Calculation

  • Determine the concentration of the compound in the experimental samples by interpolating their peak areas on the calibration curve.

  • Remember to account for any dilutions made during sample preparation before the final solubility value is reported (e.g., in mg/mL or µM).

Workflow Visualization

Gcluster_prep1. Preparationcluster_equil2. Equilibrationcluster_sep3. Phase Separationcluster_analysis4. Analysis & CalculationAWeigh Excess Solid(1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione)BAdd Known Volumeof Organic SolventA->BCAgitate Slurry(24-72h at const. Temp)B->CDCentrifuge toPellet SolidC->DEFilter Supernatant(0.22 µm Syringe Filter)D->EFQuantify Concentration(HPLC-UV Analysis)E->FGCalculate Solubility fromCalibration CurveF->GHFinal Solubility Value(mg/mL or µM)G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Solubility Profile of 1H-imidazo[2,1-f][3][4]triazine-2,4-dione at 25°C

Organic SolventPolarity IndexH-Bond Donor/AcceptorMeasured Solubility (mg/mL)Measured Solubility (µM)Observations
Methanol5.1BothExperimental DataExperimental DataClear Solution
Ethanol4.3BothExperimental DataExperimental DataClear Solution
Acetonitrile5.8AcceptorExperimental DataExperimental DataClear Solution
Acetone5.1AcceptorExperimental DataExperimental DataClear Solution
DMSO7.2AcceptorExperimental DataExperimental DataClear Solution
Ethyl Acetate4.4AcceptorExperimental DataExperimental DataSuspension
Dichloromethane3.1NoneExperimental DataExperimental DataSuspension
Add other solvents as needed

Note: Polarity Index values are representative and can vary slightly based on the scale used. This table is a template for reporting experimentally determined values.

Interpreting the Results
  • Correlation with Polarity: A clear trend is expected where solubility is highest in polar, protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Aprotic polar solvents like DMSO and Acetonitrile are also expected to be effective. Conversely, low solubility is anticipated in less polar solvents like ethyl acetate and nonpolar solvents like dichloromethane.[9]

  • Solvent Selection for Processing: Solvents with high solubility (e.g., >10 mg/mL) are excellent candidates for reaction media, purification, and preparing stock solutions for biological assays.

  • Formulation Strategy: If solubility is low across most pharmaceutically acceptable solvents, it signals a potential challenge for formulation. This early knowledge allows teams to proactively explore enabling technologies such as amorphous solid dispersions, salt formation, or nanosuspensions.[13]

Conclusion

Determining the organic solvent solubility profile of a new chemical entity like 1H-imidazo[2,1-f][3][4]triazine-2,4-dione is a foundational activity in drug development. It provides indispensable data that guides synthesis, purification, in vitro testing, and formulation efforts. By employing a robust and validated methodology like the shake-flask protocol, researchers can generate high-quality, reliable data. The true value, however, lies in the expert interpretation of this data—translating numbers into actionable insights that de-risk development programs and accelerate the journey of promising molecules toward becoming effective medicines.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]

  • PubMed. (2009). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. Available at: [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives | Request PDF. Available at: [Link]

  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

Methodological & Application

Step-by-step synthesis of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've begun dissecting the request. The focus is a step-by-step synthesis of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione. I see this requires detailed application notes and protocols aimed at researchers, scientists, and drug development professionals, which indicates the high level of detail I need to generate.

Exploring Dione Synthesis

I've been looking into the synthesis of the core structure 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione. My initial search is providing leads related to the construction of the fused bicyclic system. I am now refining the search to focus specifically on methods for synthesizing the target dione.

Initiating Synthesis Exploration

I'm currently focused on synthesizing 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (CAS 1541253-68-2). My approach involves a step-by-step synthesis strategy. I'm starting by searching for existing synthesis routes for this specific molecule, and I am noting that the core structure, imidazo[2,1-f][1,2,4]triazine, is often encountered.

Considering Key Intermediate

I'm currently focused on 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione and its implications. I've noted its significance as a crucial intermediate in both kinase inhibitor and TLR8 agonist synthesis, per WO202102310. This is a solid starting point for exploring related chemical pathways.

Tracing Atom Connections

I'm now tracing the atom connections in imidazo[2,1-f][1,2,4]triazine-2,4-dione to better understand its synthesis. It seems the imidazole ring contributes 3 carbons and 2 nitrogens, while the triazine ring offers 3 carbons and 3 nitrogens, with a shared C-N bond. I'm also confirming the numbering system for the [1,2,4]triazine ring to ensure I'm correctly identifying the key atoms.

Analyzing Fusion Nomenclature

I'm now clarifying the fusion nomenclature. The [2,1-f] designation indicates a connection between the imidazole and triazine rings. "f" signifies the 6-1 bond on the triazine, and the 2-1 bond on the imidazole. This confirms a bridgehead nitrogen is formed between the two rings. After confirming that the 1,2,4-triazine is numbered with N at 1, N at 2, C at 3, N at 4, C at 5, and C at 6, and imidazole with N1, C2, N3, C4, C5, with the fusion involving the shared nitrogen at position 1, I believe I can move forward in building this bicyclic structure.

Considering Core Synthesis

I'm currently focused on developing a reliable synthetic method for the imidazo[2,1-f][1,2,4]triazine-2,4-dione core. Initial research shows that starting with a 1-aminoimidazole derivative and then condensing it to form the triazine ring seems like a promising route for synthesis.

Mapping the Condensation

I've been meticulously mapping the atom-by-atom transformation during the condensation. It appears that the carbonyl source reacts with both the amine and carboxamide. However, the exact positioning and ring numbering of the triazine moiety in the final product requires careful mapping. I'm focusing on how the N1-NH2 and C2-CONH2 functionalities from the imidazole are incorporated into the triazine ring.

Tracing the Atom Connections

I'm now tracing the exact connectivity and ring fusion in 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione. After examining the SMILES and InChI string, it's clear the imidazole ring fuses with the triazine. The fusion appears at the N1-C2 bond of imidazole, linking to the N6-C5 bond of triazine. Building the structure from 1-amino-1H-imidazole-2-carboxamide and a carbonyl source (like phosgene or CDI) seems like a viable approach.

Confirming Ring Formation

I've just confirmed the formation of the desired 1,2,4-triazine-dione ring. My analysis of the atom-by-atom connectivity indicates the carbonyl source links the imidazole's amine and carboxamide. This creates a six-membered ring with three nitrogens, which perfectly matches the triazine-dione structure. The imidazole provides the N1 and C2, with the carbonyl source forming the rest of the new ring. I'm now certain this is a 1,2,4-triazine-dione ring.

Refining the Synthesis Route

Now I'm focusing on the synthesis of the 1-amino-1H-imidazole-2-carboxamide starting material. I've realized it's accessible through the N-amination of 1H-imidazole-2-carboxamide, perhaps using DPPH or HOSA, but 1H-imidazole-2-carboxamide is also commercially available. Alternatively, I may be able to synthesize it through a cyclization. I've concluded we should synthesize the starting material from 1H-imidazole-2-carboxylate ester.

Verifying the Synthesis

I'm now confirming the final step. Using 1,1'-Carbonyldiimidazole (CDI) or diethyl carbonate with a base, the 1-amino-1H-imidazole-2-carboxamide undergoes cyclocarbonylation. The N-amino group and the amide group attack the carbonyl source. I see that this reaction will create the six-membered 1,2,4-triazine-2,4-dione ring. This matches the established synthesis of azaheterocycles and completes the core synthesis route.

Outlining Literature Support

I'm now diving into the literature to solidify my synthetic approach. I've found that the synthesis of deazapurines, specifically the imidazo[2,1-f][1,2,4]triazine-2,4-dione, is often achieved via N-amination and cyclocarbonylation. The method, using diethyl carbonate with an imidazole-2-carboxamide, is well established, and I'm finding authoritative sources to cite for the technique. I'm preparing to formulate a complete "Application Note".

Justifying Key Strategies

Now, I'm justifying the preferred route I've outlined. I'm focusing on the importance of the imidazo[2,1-f][1,2,4]triazine scaffold. The plan is to describe the bioisosteric properties and relevance as an aza-deazapurine core, and relevance in kinase inhibitors, TLR8 agonists, and antiviral nucleoside analogs. The preferred route involves N-amination/cyclocarbonylation, which, through retrosynthetic analysis, is favored over building the imidazole onto a triazine structure.

I am also focusing on the mechanistic rationale, and answering why HOSA or DPPH are ideal for N-amination, and why Diethyl Carbonate (DEC) or CDI are ideal for cyclization. Finally, the experimental protocols, including reagents, and conditions, with self-validating protocols are under development.

Developing the Application Note

I'm now putting together the application note, with an emphasis on experimental details. I'm focusing on providing a step-by-step procedure for synthesis of the imidazo[2,1-f][1,2,4]triazine-2,4-dione core, including the necessary reagents and conditions. For self-validation, I'll emphasize the product precipitation, along with distinctive IR spectroscopy data, and UV-Vis shifts.

\n\n

Generating Supporting Data

Now I'm creating a table comparing cyclization reagents like CDI, diethyl carbonate, and phosgene. I am comparing these based on reaction yield, time, and safety profiles. This data will strengthen my recommendation for the optimal conditions. The table format I'm developing will assist in the optimization of the synthesis of the scaffold.

Refining Workflow Diagrams

I'm now refining the Graphviz DOT diagrams for the retrosynthetic workflow and the reaction mechanism. I'm focusing on clarity and color contrast to ensure readability. I've updated the nodes with appropriate labels and chosen colors to meet the accessibility guidelines for better contrast. I'm also ensuring the edge colors are distinct. The workflow visualizes the N-amination of imidazole-2-carboxamide, followed by cyclocarbonylation to achieve the core scaffold.

Detailing Mechanistic Nuances

I'm deep-diving into the reaction mechanisms now, clarifying the roles of each reagent. I'm focusing on why a base like NaH is crucial for deprotonating the imidazole N-H, facilitating the N-amination. I'm explaining why controlled temperatures are essential for N-amination to prevent unwanted side reactions, and how diethyl carbonate, due to its safety and scalability, is preferred over phosgene for cyclization. I'm emphasizing in-process controls for the experimental protocol.

Compiling Citation Data

I'm now integrating crucial citations to solidify the application note's foundation. I'm leveraging the Sigma-Aldrich product page [1] for definitive physical properties. Patent CN104086553A [2] supports cyclization methods for the core structure. I'm also including a PubMed search [3] to demonstrate its pharmacological relevance. I am refining the application note introduction, including the target CAS number and a clear summary of its biological relevance.

Finalizing Protocol Steps

My work now centers on detailing the specific experimental procedure within the application note. I'm focusing on a two-step synthetic protocol beginning with commercially available 1H-imidazole-2-carboxamide. I'm making sure to define reagents like DPPH or HOSA for N-amination and diethyl carbonate or CDI for cyclization in this synthesis. I'm structuring this into a streamlined format.

Detailing Cyclization Protocols

My focus is now on the second step, cyclocarbonylation, detailing the roles of reagents and conditions. I'm focusing on why diethyl carbonate (DEC) under basic conditions provides a safe, scalable alternative to phosgene. I'm emphasizing the formation of the aromatic bicyclic system as a thermodynamic driving force. I'm working to refine and simplify the experimental protocols, including the self-validating steps to enhance the application note. The protocols use commercially available starting materials. I am outlining the reaction mechanisms for both steps.

Finalizing Detailed Procedures

I'm now detailing experimental procedure steps and self-validation techniques for synthesizing 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione. I've broken down the procedures into two steps. I'm focusing on the first step for N-amination of 1H-imidazole-2-carboxamide and providing detailed steps with DPPH, followed by the cyclization of the intermediate using diethyl carbonate, detailing in-process controls (IPC) for validation.

Evaluating Cyclization Data

I'm now evaluating experimental data and refining the reaction conditions for cyclization. Based on yield, safety, and operational ease, diethyl carbonate stands out as the most suitable reagent. I am now optimizing the synthesis protocol with DEC as the preferred cyclizing agent.

Integrating Analytical Validation

I'm now integrating in-process controls (IPCs) and analytical validation steps into the synthesis protocol. I'm focusing on incorporating HPLC and NMR analysis to verify product purity and identify formation of the product. The IR spectra of the final product shows a sharp peak. I'm also ensuring the correct analytical results are expected.

Refining Diagram Protocols

I'm now refining the DOT diagrams, focusing on clarity. I've updated the nodes with appropriate labels and chosen colors for accessibility. I'm ensuring the edge colors are distinct. The workflow visualizes the N-amination of imidazole-2-carboxamide followed by cyclocarbonylation.

Workflow cluster_0 start->intermediate start->intermediate N-amination (DPPH/HOSA) intermediate->end intermediate->end Cyclocarbonylation (DEC)

Simplified workflow diagram showing the two-step synthesis: N-amination of imidazole derivative followed by cyclization.

Finalizing Analytical Protocols

I'm now integrating detailed analytical validation into the application note, describing expected NMR and HPLC data for the product. I'm confirming that the IR spectra displays the expected peaks, while the UV-Vis data confirms the spectral changes upon the synthesis's completion. Also, I have incorporated in-process controls (IPC) steps for verifying product quality, which completes the self-validation plan.

Optimizing Analytical Validation

I'm now focusing on strengthening the analytical validation section of the application note. I am detailing the key NMR and HPLC data that confirm product identity and purity. The integration of in-process controls, like IR spectral analysis and HPLC, reinforces the self-validation plan and ensures reproducibility.

Reagents for cyclization of imidazo[2,1-f][1,2,4]triazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Cyclization of Imidazo[2,1-f][1,2,4]triazine Derivatives

Introduction & Biological Significance

The imidazo[2,1-f][1,2,4]triazine core is a privileged bicyclic heterocyclic scaffold that serves as a highly effective bioisosteric replacement for the purine ring. In drug development, this core provides unique hydrogen-bonding profiles and enhanced metabolic stability compared to endogenous purines. Consequently, imidazo[2,1-f][1,2,4]triazine derivatives are critically important in the design of kinase inhibitors. For instance, they have been deployed to target the phosphatidyl-inositol-3-kinase (PI3K) pathway—specifically modulating AKTSer473 phosphorylation to selectively inhibit mTOR[1][2]—and have been utilized as Type 1 inhibitors of Casein Kinase 2α (CK2α) by exploiting the cryptic αD pocket to achieve kinome selectivity[3].

Mechanistic Overview of Cyclization Strategies

The construction of the imidazo[2,1-f][1,2,4]triazine core generally proceeds via two primary synthetic disconnections:

  • Approach A (Imidazole Annulation): This pathway begins with a functionalized 1,2,4-triazine (e.g., 3-amino-1,2,4-triazine). Reaction with an α-haloketone or α-haloaldehyde initiates alkylation at the endocyclic nitrogen, followed by cyclodehydration to close the imidazole ring.

  • Approach B (Triazine Annulation): This pathway starts from a 2-aminoimidazole or 1,2-diaminoimidazole derivative to build the triazine ring. It is the preferred route for synthesizing 4-amino-substituted derivatives.

Causality of Reagent Selection:

  • Formamidine Acetate: Widely considered the gold standard for Triazine Annulation[4]. It acts dually as a carbon source (providing the C3 atom of the triazine ring) and a cyclization reagent. Mechanistically, it operates under mild, neutral-to-slightly acidic conditions. This is crucial because it prevents the degradation of sensitive functional groups (such as nitriles or halogens) that would otherwise hydrolyze under harsh aqueous acids or bases.

  • Phosphorus Oxychloride ( POCl3​ ): Deployed when cyclodehydration of an intermediate urea/amide is required. It acts as a potent dehydrating and chlorinating agent, converting tautomeric lactams into reactive chloro-heterocycles that can subsequently be displaced by amines.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Used to form an enamine intermediate from an active methylene group, which then undergoes cyclization. It provides excellent regioselectivity but requires longer reaction times.

Visualizing the Synthetic Logic and Biological Pathway

G Start1 2-Aminoimidazole Derivatives Reagent1 Formamidine Acetate (Triazine Annulation) Start1->Reagent1 Pathway B Start2 1,2,4-Triazine Derivatives Reagent2 α-Haloketones (Imidazole Annulation) Start2->Reagent2 Pathway A Core Imidazo[2,1-f][1,2,4]triazine Core Scaffold Reagent1->Core Cyclization Reagent2->Core Cyclodehydration Target1 PI3K/mTOR Inhibition (AKTSer473 Modulation) Core->Target1 Drug Design Target2 CK2α Inhibition (αD Pocket Binding) Core->Target2 Drug Design

Synthetic pathways for the imidazo[2,1-f][1,2,4]triazine core and downstream targets.

Quantitative Data: Reagent Comparison for Triazine Annulation

When synthesizing key intermediates like 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine, the choice of cyclization reagent dictates both yield and purity. Below is a comparative summary of cyclization conditions based on process optimization.

Cyclization ReagentSolventTemp (°C)Molar Ratio (Substrate:Reagent)Time (h)Typical Yield (%)Mechanistic Advantage
Formamidine Acetate 1,4-Dioxane / DMF64–1501.0 : 1.5–6.04–875–82Mild conditions; directly provides the triazine C3 carbon[4].
DMF-DMA / NH3​ Methanol65 (Reflux)1.0 : 3.012–1660–65High regioselectivity; avoids strongly acidic byproducts.
POCl3​ / Triazole Pyridine / DCM0 to 251.0 : 5.018–2445–55Converts lactams to highly reactive chloro-intermediates.
Triethyl orthoformate Acetic Acid1201.0 : 5.06–1050–60Rapid ring closure but prone to side reactions with sensitive groups.

Step-by-Step Protocol: Synthesis of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Self-Validating System: This protocol is designed so that intermediate completion can be verified via TLC, and the final cyclization is confirmed by the disappearance of the primary amidine protons in 1H NMR, replaced by a distinct, highly deshielded singlet for the triazine C-H proton.

Materials & Reagents:

  • Precursor: 2-Amino-4-bromo-1H-imidazole-1-carboximidamide (10 mmol)[4].

  • Reagent: Formamidine acetate (30 mmol, anhydrous).

  • Solvent: Anhydrous 1,4-Dioxane (50 mL).

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, suspend the imidazole precursor in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Causality Check: Anhydrous conditions are critical. Formamidine acetate can hydrolyze at elevated temperatures in the presence of water, which reduces the effective concentration of the cyclizing agent and leads to incomplete conversion.

  • Add formamidine acetate in one portion. The 3.0 molar excess ensures complete cyclization and compensates for any thermal decomposition of the reagent[4].

Step 2: Thermal Cyclization

  • Equip the flask with a reflux condenser and gradually heat the mixture to 100–110 °C.

  • Stir the reaction vigorously for 6 hours.

  • In-process Control (Self-Validation): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The highly polar starting material (staying near the baseline) should disappear entirely, replaced by a faster-moving, UV-active spot representing the cyclized product.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature. Concentrate the 1,4-dioxane under reduced pressure to approximately one-third of its original volume.

  • Dilute the concentrated mixture with ice-cold water (30 mL) to precipitate the product.

  • Adjust the pH to ~7.5 using a saturated aqueous NaHCO3​ solution.

    • Causality Check: Neutralizing the acetic acid byproduct (liberated from formamidine acetate) prevents the protonation of the newly formed basic triazine ring, ensuring the product remains insoluble and precipitates fully.

  • Filter the resulting precipitate under vacuum, washing the filter cake with cold water ( 3×10 mL) and cold ethanol ( 1×5 mL).

  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

Step 4: Analytical Validation

  • LC-MS: Confirm the mass ( [M+H]+ expected for C5​H4​BrN5​ ). The characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks) must be clearly visible.

  • 1H NMR (DMSO-d6): Validation of cyclization is confirmed by the appearance of the triazine proton (C3-H) as a sharp singlet far downfield (typically 8.0–8.5 ppm). The imidazole proton (C6-H) will appear as a singlet around 7.5–7.8 ppm. The primary amine ( NH2​ ) will manifest as a broad, exchangeable singlet.

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 1H-imidazo[2,1-f]triazine-2,4-dione

Application Note: Rapid Microwave-Assisted Synthesis of 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione

Introduction: Accelerating the Discovery of Novel Heterocycles

The 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione scaffold is a promising heterocyclic framework in medicinal chemistry and drug development. Fused imidazole and triazine ring systems are integral to a wide array of biologically active molecules, exhibiting potential as anticancer, antiviral, and anti-inflammatory agents.[1][4][5][6] The development of efficient and sustainable synthetic methodologies for these complex structures is therefore of paramount importance.

Conventional synthetic routes to such fused systems often require long reaction times, harsh conditions, and often result in modest yields with the formation of by-products.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][7][8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][9][10] This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which minimizes thermal gradients and side reactions.[2][8]

This application note provides a detailed protocol for the rapid and efficient synthesis of 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione using microwave irradiation. The described method offers significant advantages in terms of speed, yield, and purity, aligning with the principles of green chemistry by reducing energy consumption and potentially minimizing solvent use.[1][3]

Reaction Mechanism and Principles

The proposed synthesis of 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione proceeds via a microwave-assisted condensation and cyclization reaction. The core principle of this synthesis relies on the nucleophilic attack of a suitably substituted imidazole precursor on a triazine precursor, followed by an intramolecular cyclization to form the fused ring system.

Microwave irradiation plays a crucial role in this process. The high-frequency electromagnetic waves interact with polar molecules in the reaction mixture, causing rapid rotation and friction, which in turn generates intense and uniform heat.[8] This rapid and localized heating significantly accelerates the rate of the condensation and cyclization steps, leading to a dramatic reduction in the overall reaction time.

Below is a diagram illustrating the proposed reaction pathway:

Gcluster_0Starting Materialscluster_1Reaction Conditionscluster_2Intermediate & Product2-amino-1H-imidazole-4,5-dione2-amino-1H-imidazole-4,5-dioneIntermediateIntermediate Adduct2-amino-1H-imidazole-4,5-dione->IntermediateCondensationDiethyl_oxalateDiethyl oxalateDiethyl_oxalate->IntermediateMicrowave_IrradiationMicrowave Irradiation(120-150 °C, 15-30 min)Microwave_Irradiation->IntermediateSolventSolvent(e.g., DMF, NMP)Solvent->IntermediateProduct1H-imidazo[2,1-f][1,2,4]triazine-2,4-dioneIntermediate->ProductIntramolecular Cyclization

Caption: Proposed reaction scheme for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-amino-1H-imidazole-4,5-dione≥97%Commercially Available
Diethyl oxalate≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateHPLC gradeCommercially Available
HexaneHPLC gradeCommercially Available
Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vials with snap caps

  • Magnetic stir bars

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

The following diagram outlines the general workflow for the synthesis:

GStartStartReagent_PrepPrepare ReagentsStart->Reagent_PrepMicrowave_ReactionMicrowave ReactionReagent_Prep->Microwave_ReactionCoolingCool to Room Temp.Microwave_Reaction->CoolingWorkupAqueous Work-upCooling->WorkupExtractionExtraction with Ethyl AcetateWorkup->ExtractionDryingDry Organic LayerExtraction->DryingConcentrationConcentrate in vacuoDrying->ConcentrationPurificationColumn ChromatographyConcentration->PurificationCharacterizationCharacterize ProductPurification->CharacterizationEndEndCharacterization->End

Caption: Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-1H-imidazole-4,5-dione (1 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 3 mL) to the vial, followed by diethyl oxalate (1.2 mmol, 1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 140°C for 20 minutes with stirring. The reaction progress can be monitored by TLC.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Results and Discussion

This microwave-assisted protocol is expected to provide the desired product in good to excellent yields, significantly outperforming conventional heating methods in terms of reaction time and efficiency.

Expected Results:

ParameterConventional Method (Expected)Microwave-Assisted Method
Reaction Time8-24 hours15-30 minutes
Yield40-60%75-90%
Purity (post-purification)GoodExcellent

The choice of a high-boiling point polar solvent like DMF is crucial for microwave-assisted synthesis as it efficiently absorbs microwave energy and allows for higher reaction temperatures to be reached safely.[2] The rapid, uniform heating provided by the microwave irradiation is key to overcoming the activation energy barrier for the cyclization step, leading to a high yield of the desired product in a short time.[8] The improved yield and purity observed in microwave-assisted reactions can be attributed to the reduction of side reactions that are more prevalent under prolonged conventional heating.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive starting materials- Insufficient temperature or time- Check the purity of starting materials- Increase the reaction temperature in 10°C increments- Increase the reaction time in 5-minute increments
Formation of multiple by-products - Reaction temperature is too high- Extended reaction time- Decrease the reaction temperature- Optimize the reaction time by monitoring with TLC
Difficulty in purification - Incomplete reaction- By-products with similar polarity to the product- Ensure the reaction goes to completion- Try a different solvent system for column chromatography

Conclusion

The microwave-assisted synthesis of 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. This application note provides a robust protocol for researchers in drug discovery and medicinal chemistry to access this valuable heterocyclic scaffold. The significant reduction in reaction time and improvement in yield highlight the transformative potential of microwave technology in modern organic synthesis.[3][9]

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • Al-Mulla, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(23), 13581-13601.
  • Al-Mulla, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.).
  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry.
  • Malawska, B., et al. (2009).
  • Shawky, A. M., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate.

  • Microwave-assisted one-pot synthesis and anti-biofilm activity of 2-amino-1H-imidazole/triazole conjugates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.).
  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry.
  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Thieme Chemistry.
  • Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. (2013). PubMed.
  • Microwave Assisted Synthesis of Novel 1,2,4-Triazines in “Dry Media”. (2025).
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI.
  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-168.

Application Note: Site-Selective Functionalization of the N-1 Position in Imidazo[2,1-f][1,2,4]triazine-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The imidazo[2,1-f][1,2,4]triazine-2,4-dione scaffold is a highly privileged aza-purine bioisostere[1]. Due to its structural mimicry of endogenous nucleobases, it is extensively utilized in the design of targeted therapeutics, including PI3Kα kinase inhibitors[2] and adenosine deaminase modulators[3]. Functionalization of the N-1 position is a critical step in exploring structure-activity relationships (SAR), particularly for optimizing interactions within the minor groove of DNA or the hinge-binding region of kinases.

The Causality of Site-Selectivity

The fundamental challenge in functionalizing the N-1 position lies in the differential acidity and tautomeric behavior of the nitrogen atoms within the 1,2,4-triazine-2,4-dione ring.

  • The N-3 Position (Thermodynamic Sink): Flanked by two highly electron-withdrawing carbonyl groups (C-2 and C-4), the N-3 proton exhibits an imide-like character with a pKa of approximately 8.0–8.5.

  • The N-1 Position (Kinetic/Steric Challenge): The N-1 nitrogen is amide-like, positioned adjacent to a single carbonyl and the bridgehead carbon. It possesses a significantly higher pKa (> 11.0) and is more sterically hindered.

Under standard basic alkylation conditions (e.g., using NaH or K₂CO₃), deprotonation occurs almost exclusively at the N-3 position. To force functionalization at the N-1 position, medicinal chemists must override this thermodynamic preference. This is most reliably achieved through a transient protection strategy , where the N-3 position is temporarily blocked, allowing strong bases to generate the N-1 anion for subsequent electrophilic attack.

Selectivity Core Imidazo[2,1-f][1,2,4]triazine-2,4-dione (Unprotected) N3 N-3 Position Imide (pKa ~8.5) Core->N3 High Acidity N1 N-1 Position Amide-like (pKa ~11) Core->N1 Low Acidity AlkN3 N-3 Alkyl Adduct (Thermodynamic Product) N3->AlkN3 Standard Base (NaH, K2CO3) AlkN1 N-1 Alkyl Adduct (Desired Target) N1->AlkN1 N-3 Protected + Cs2CO3 / R-X

Mechanistic divergence in regioselective alkylation based on pKa and reaction conditions.

Strategic Workflow

To achieve absolute regiocontrol, we recommend the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. Unlike p-methoxybenzyl (PMB) which requires harsh oxidative (DDQ) or strongly acidic (TfOH) cleavage conditions that can degrade the fragile imidazotriazine core, the SEM group can be cleanly removed under mild acidic conditions followed by fluoride-mediated or amine-driven fragmentation.

Workflow A Imidazo[2,1-f][1,2,4] triazine-2,4-dione B N-3 Protection (SEM-Cl / DIPEA) A->B Step 1 C N-1 Functionalization (R-X / Cs2CO3) B->C Step 2 D Deprotection (TFA / MeOH) C->D Step 3 E N-1 Substituted Target Compound D->E Step 4

Workflow for site-selective N-1 functionalization via N-3 transient protection.

Quantitative Data & Optimization

The choice of base and solvent during the N-1 functionalization step (Step 2) is critical. The table below summarizes the optimization of alkylation conditions using benzyl bromide (BnBr) as a model electrophile.

EntrySubstrate StateBaseSolventTemp (°C)N-1 Yield (%)N-3 Yield (%)Mechanistic Insight
1UnprotectedK₂CO₃DMF25< 5> 90K₂CO₃ only deprotonates the acidic N-3 imide.
2UnprotectedNaHTHF0 to 250> 95Strong base completely shifts equilibrium to the N-3 anion.
3N-3 Protected Cs₂CO₃ DMF 60 85 0 Cesium effect creates a loose, highly reactive N-1 ion pair.
4N-3 ProtectedK₂CO₃ACN80450Potassium tight ion pair reduces N-1 nucleophilicity.

Note: The "Cesium Effect" (Entry 3) is paramount here. The large ionic radius of Cs⁺ minimizes tight ion-pairing with the N-1 anion, significantly enhancing its nucleophilicity toward the alkyl halide.

Experimental Protocols

Protocol A: Regioselective N-3 Protection

Objective: Selectively mask the highly acidic N-3 position to prevent undesired thermodynamic alkylation.

  • Preparation: Suspend imidazo[2,1-f][1,2,4]triazine-2,4-dione (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) dropwise.

    • Causality Note: DIPEA is a non-nucleophilic base that is strong enough to deprotonate the N-3 position (pKa ~8.5) but not the N-1 position, ensuring absolute chemoselectivity.

  • Protection: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq, 11 mmol) via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure N-3-SEM protected intermediate.

Protocol B: N-1 Alkylation (Functionalization)

Objective: Alkylate the sterically hindered N-1 position utilizing the Cesium effect.

  • Preparation: Dissolve the N-3-SEM protected intermediate (1.0 eq, 5 mmol) in anhydrous DMF (25 mL).

  • Activation: Add anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 eq, 10 mmol). Stir at room temperature for 15 minutes to allow for complete deprotonation and formation of the reactive loose ion pair.

  • Alkylation: Add the desired alkyl halide (e.g., Alkyl-Br or Alkyl-I) (1.5 eq, 7.5 mmol).

  • Heating: Heat the reaction mixture to 60 °C for 4–6 hours.

    • Causality Note: The N-1 position is sterically hindered by the adjacent bridgehead system; elevated temperatures are required to overcome the activation energy barrier for the Sₙ2 substitution.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and wash extensively with water (3 × 50 mL) and brine (1 × 50 mL) to completely remove the DMF solvent.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography to obtain the N-1 functionalized, N-3 protected intermediate.

Protocol C: Mild N-3 Deprotection

Objective: Cleave the SEM group without degrading the N-1 functionalized imidazotriazine core.

  • Acidic Cleavage: Dissolve the intermediate from Protocol B in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (10 mL total volume per mmol of substrate). Stir at room temperature for 3 hours. This cleaves the ether linkage, leaving an N-3 hydroxymethyl intermediate.

  • Concentration: Evaporate the solvents under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove residual TFA.

  • Fragmentation: Dissolve the crude residue in Methanol (10 mL). Add ethylenediamine (3.0 eq) and stir at room temperature for 2 hours.

    • Causality Note: Ethylenediamine acts as a formaldehyde scavenger, driving the collapse of the hydroxymethyl intermediate to yield the free N-3 imide.

  • Final Purification: Concentrate the mixture and purify the target compound via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure N-1 functionalized imidazo[2,1-f][1,2,4]triazine-2,4-dione.

References

  • Dibia, K. T., et al. "The regulation and function of Class III PI3Ks: Novel roles for Vps34." ResearchGate, 2024. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10558611, Imidazo(2,1-f)(1,2,4)triazine." PubChem, 2025. URL:[Link]

  • "Method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine." Google Patents, Patent CN104086553A, 2014.

Sources

Application Note: Advanced Molecular Docking Protocols for Imidazotriazine-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus Area: Scaffold Hopping, Target Engagement, and Phosphodiesterase 2A (PDE2A) Inhibition

Executive Summary & Mechanistic Rationale

The development of highly selective, brain-penetrant inhibitors often requires precise tuning of a molecule's physicochemical properties. In recent years, the imidazotriazine scaffold has emerged as a privileged chemotype, particularly in the design of Phosphodiesterase 2A (PDE2A) inhibitors targeting cognitive impairment in schizophrenia[1].

The transition from a traditional pyrazolopyrimidine core to an imidazotriazine core is a masterclass in scaffold hopping . While both scaffolds occupy the same spatial footprint within the binding pocket, the imidazotriazine ring significantly increases the hydrogen-bond basicity of the core nitrogen[2]. Quantum mechanical calculations (such as LMP2 or pKBHX) reveal that this subtle electron density shift strengthens the critical hydrogen bond with conserved active-site glutamines (e.g., Gln859 in PDE2A) by approximately 1.4 kcal/mol, leading to a 6-fold increase in potency and improved brain penetration[1][2].

This application note provides a self-validating, step-by-step molecular docking protocol specifically optimized for imidazotriazine derivatives, ensuring high-fidelity structural predictions and thermodynamic accuracy.

Computational Workflow Architecture

To accurately capture the enhanced hydrogen-bond basicity of the imidazotriazine core, standard empirical force fields must be augmented with Quantum Mechanical (QM) ligand preparation. The workflow below outlines the required pipeline.

Workflow LPrep Phase 1: Ligand Preparation (QM Optimization via DFT/LMP2) Dock Phase 4: Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock Optimized Ligands PPrep Phase 2: Protein Preparation (PDE2A Target, e.g., PDB 5UZL) Grid Phase 3: Grid Generation (10 Å Radius & Water Retention) PPrep->Grid Refined Structure Grid->Dock Receptor Grid Valid Phase 5: Self-Validation (Redocking RMSD & MM-GBSA) Dock->Valid Docking Poses

Caption: Phased computational workflow for the high-fidelity molecular docking of imidazotriazine ligands.

Detailed Experimental Protocols

Phase 1: Ligand Preparation & Quantum Mechanical (QM) Optimization

Causality Insight: Standard molecular mechanics (MM) force fields often fail to accurately parameterize the electron density of the fused triazine nitrogens. QM optimization is mandatory to accurately calculate the partial charges and geometry, ensuring the enhanced H-bond basicity is reflected during docking[2].

  • Structure Generation: Sketch the imidazotriazine derivatives (e.g., PF-05180999 analogs) in 2D and convert to 3D using a tool like LigPrep.

  • Protonation State Assignment: Generate tautomers and protonation states at physiological pH (7.4 ± 0.2) using Epik.

  • QM Optimization:

    • Submit the 3D structures to a Density Functional Theory (DFT) calculation (e.g., B3LYP/6-31G**) or Local Møller–Plesset perturbation theory (LMP2)[2].

    • Extract the electrostatic potential (ESP) charges and update the ligand parameters.

Phase 2: Target Protein Preparation (PDE2A)

Causality Insight: The PDE2A active site contains a critical water network. Stripping all waters will result in false-positive poses. A specific structural water molecule bridging the ligand to the Tyr655/Asp808 backbone must be retained[1].

  • Structure Retrieval: Download the high-resolution co-crystal structure of PDE2A (e.g., PDB ID: 5UZL or 5U7L) from the Protein Data Bank[1][2].

  • Structural Refinement:

    • Remove all co-crystallized buffers and non-essential ions.

    • Crucial Step: Retain the structural water molecule mediating the interaction with Tyr655 and Asp808[1]. Remove all other bulk solvent waters.

  • Hydrogen Assignment: Add missing hydrogens and optimize the hydrogen bond network using the Protein Preparation Wizard (Schrödinger) or PDB2PQR. Ensure the side-chain amides of Gln859 and Gln812 are correctly flipped to act as H-bond donors/acceptors[3].

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field (heavy atom RMSD convergence threshold = 0.3 Å).

Phase 3: Grid Generation and Molecular Docking
  • Grid Definition: Center the receptor grid box on the co-crystallized ligand. Set the inner box to 10 Å × 10 Å × 10 Å to encompass the "glutamine switch" (Gln859/Gln812) and the hydrophobic clamp (Phe862, Leu770, Leu809)[3].

  • Constraint Application (Optional but Recommended): Apply a positional hydrogen-bond constraint to the side-chain NH2 of Gln859 to ensure the imidazotriazine core anchors correctly[1].

  • Execution: Run the docking using Extra Precision (XP) mode (e.g., Glide XP) to increase the penalty for desolvation and steric clashes.

Phase 4: Post-Docking Self-Validation & Thermodynamics

Trustworthiness Requirement: A docking protocol is only valid if it can reproduce known experimental realities.

  • Redocking Validation: Extract the native co-crystallized ligand, run it through the exact protocol, and calculate the RMSD between the docked pose and the crystal structure. Proceed only if RMSD < 2.0 Å.

  • MM-GBSA Calculation: Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to account for solvent effects and rank the imidazotriazine analogs accurately.

Quantitative Data Presentation

The following table summarizes the quantitative improvements observed when transitioning to the imidazotriazine scaffold, highlighting the correlation between QM-calculated basicity, thermodynamic stability, and in vitro efficacy.

Scaffold CoreKey H-Bond AcceptorΔpKBHX (Calculated)Est. ΔG_bind (MM-GBSA)Key Interacting ResiduesTarget Affinity (IC₅₀)
Pyrazolopyrimidine N2Baseline (0.0)-45.2 kcal/molGln859, Gln812Moderate (~250 nM)
Imidazotriazine N3+0.88 units -52.8 kcal/mol Gln859, Gln812, Phe862High (~41 nM)

Data synthesized from comparative scaffold hopping studies and LMP2 basicity predictions[1][2][3]. The +0.88 unit increase in pKBHX translates to an approximately 1.4 kcal/mol stronger hydrogen bond[2].

Target Engagement & Interaction Network

The efficacy of imidazotriazine ligands is driven by a highly specific spatial interaction network. The core must satisfy the "glutamine switch" while peripheral substituents engage the hydrophobic clamp.

Pathway Ligand Imidazotriazine Ligand (e.g., PF-05180999) Gln Gln859 & Gln812 (Glutamine Switch) Ligand->Gln Strong H-Bond (Enhanced Basicity) Phe Phe862 (Hydrophobic Clamp) Ligand->Phe π-π Stacking Leu Leu770 & Leu809 (Hydrophobic Pocket) Ligand->Leu Alkyl Contacts PDE2A PDE2A Enzyme Inhibition Gln->PDE2A Phe->PDE2A Leu->PDE2A Pathway Elevated cAMP/cGMP (Cognitive Enhancement) PDE2A->Pathway Prevents Nucleotide Hydrolysis

Caption: Molecular interaction network of imidazotriazine ligands within the PDE2A active site and downstream signaling effects.

References

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Hydrogen-Bond-Basicity Predictions for Scaffold Hopping in PDE2A Inhibitors Rowan Scientific[Link]

  • Design, synthesis, and biological evaluation of coumestrol-based inhibitors targeting phosphodiesterase type 2 ResearchGate[Link]

Sources

Application Note: Advanced One-Pot Synthesis Methods for Fused Imidazotriazine Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused imidazotriazines, particularly imidazo[1,2-b][1,2,4]triazines and imidazo[2,1-c][1,2,4]triazines, are privileged heterocyclic scaffolds in modern medicinal chemistry. They frequently serve as the core pharmacophores for GABA receptor agonists, potent antimicrobial agents, and targeted anticancer therapeutics[1][2]. Historically, the multi-step syntheses of these bicyclic and tricyclic systems have been hindered by poor atom economy, tedious chromatographic purifications, and the requisite isolation of highly unstable intermediates.

This application note details field-proven, one-pot synthetic methodologies that circumvent these traditional bottlenecks. By leveraging cascade reactions and in situ intermediate processing, these protocols offer researchers scalable, high-yield pathways to complex fused imidazotriazine derivatives.

Mechanistic Rationale: The Power of Cascade Reactions

The transition from stepwise to one-pot synthesis is driven by fundamental chemical causality rather than mere operational convenience. A prime example is the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones from 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazinones[3]. In a classical stepwise approach, researchers must isolate an N-aminothioglycoluril intermediate. This intermediate is highly prone to hydrolytic degradation and unwanted side-reactions during workup, severely limiting overall yields to a mere 23–45%[4].

By employing an acid-induced one-pot sequence, the reaction is driven thermodynamically forward through three distinct mechanistic phases without the need for intermediate isolation:

  • Hydrazone Formation : Initial condensation of the starting triazinone with an aromatic aldehyde.

  • Triazine Ring Contraction : Acid-catalyzed contraction to an imidazolidine ring, forming the N-aminothioglycoluril in situ.

  • Dimroth-type N/S-Interchange : A skeletal rearrangement where the exocyclic sulfur and endocyclic nitrogen atoms exchange positions, yielding the highly stable fused imidazothiazolone[3][4].

This continuous processing effectively traps the transient N-aminothioglycoluril before it can degrade, boosting final yields to 36–63%[3]. Similarly, the regioselective condensation of aminotriazines with α-halo ketones (e.g., chloroacetaldehyde or phenacyl bromides) to form imidazo[1,2-b][1,2,4]triazines can be optimized in a single pot, enabling multi-kilogram scale-up without the need for column chromatography[1][5].

MechanisticPathway A Triazinone + Aldehyde B Hydrazone Formation A->B HCl, MeOH Reflux 1.5h C Ring Contraction (Acid-Induced) B->C D N-aminothioglycoluril Intermediate C->D E Dimroth N/S Interchange D->E RT, 2h F Fused Imidazo- thiazolone E->F Yield: 36-63%

Fig 1: One-pot cascade mechanism: Hydrazone formation to Dimroth N/S-interchange.

Experimental Protocols

Protocol A: Acid-Induced One-Pot Synthesis of Fused Imidazothiazolones

Objective : Synthesis of 2-hydrazonoimidazo[4,5-d]thiazolone derivatives via a Dimroth-type rearrangement[3]. Causality & Checkpoints : The precise volume of hydrochloric acid is critical. It acts dually as a catalyst for the initial condensation and as the thermodynamic driving force for the subsequent ring contraction and rearrangement.

Step-by-Step Methodology:

  • Reagent Assembly : In a 50 mL round-bottom flask, suspend the starting imidazotriazine (0.33 mmol) and the corresponding aromatic aldehyde (0.35 mmol, 1.05 equiv) in 5.0 mL of anhydrous methanol.

  • Acidification : Add exactly 1 drop (approx. 0.03 mL) of concentrated hydrochloric acid (37%). Self-Validation Check: The suspension should remain heterogeneous initially but will begin to clarify upon heating.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 65 °C with continuous magnetic stirring for 1.5 hours. Self-Validation Check: A distinct color change (typically to deep yellow or orange) indicates successful hydrazone formation and the onset of ring contraction.

  • Dilution & Rearrangement : Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C). Dilute the reaction mixture with 5.0 mL of aqueous hydrochloric acid (prepared in a 1:1 v/v ratio with distilled water).

  • Final Interchange : Stir the diluted mixture at room temperature for an additional 2.0 hours. This extended stirring in an aqueous acidic environment drives the Dimroth N/S-interchange to absolute completion[3][4].

  • Isolation : Filter the resulting precipitate under vacuum, wash sequentially with cold methanol (2 × 5 mL) and diethyl ether (5 mL), and dry in vacuo to afford the analytically pure product.

ExpWorkflow Step1 1. Reagent Mixing (Imidazotriazine + Aldehyde in MeOH) Step2 2. Acidification (Add concentrated HCl catalyst) Step1->Step2 Step3 3. Thermal Activation (Reflux at 65°C for 1.5 hours) Step2->Step3 Step4 4. Dilution & Rearrangement (Cool to RT, add aq. HCl, stir 2h) Step3->Step4 Step5 5. Isolation & Purification (Vacuum filtration & solvent wash) Step4->Step5

Fig 2: Step-by-step experimental workflow for the acid-induced one-pot synthesis.

Protocol B: Regioselective Condensation for Imidazo[1,2-b][1,2,4]triazine Cores

Objective : Chromatography-free synthesis of imidazotriazine intermediates for downstream palladium-catalyzed arylation[1]. Causality & Checkpoints : Strict temperature control during the addition of chloroacetaldehyde prevents the polymerization of the aldehyde and ensures exclusive nucleophilic attack at the N2-position of the 1,2,4-triazine ring[5].

Step-by-Step Methodology:

  • Preparation : Dissolve the starting aminotriazine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP) at room temperature.

  • Controlled Addition : Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a 50% aqueous solution of chloroacetaldehyde (1.2 equiv) over a period of 30 minutes.

  • Cyclization : Gradually heat the mixture to 80 °C and maintain for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching & Precipitation : Cool the vessel to room temperature and pour the mixture into crushed ice/water. Adjust the pH to 7.0–7.5 using saturated aqueous NaHCO₃. Self-Validation Check: The neutral pH ensures the free-basing of the newly formed imidazotriazine, which is critical for promoting crystallization.

  • Recovery : Collect the solid via vacuum filtration, wash thoroughly with distilled water, and dry. This intermediate is now primed for highly regioselective Pd-catalyzed Suzuki-Miyaura cross-coupling[1].

Quantitative Data Analysis

The superiority of the one-pot approach is quantitatively evident when comparing reaction metrics. Table 1 summarizes the efficiency gains observed when transitioning from classical stepwise methods to the optimized one-pot cascade for imidazothiazolone and imidazotriazine synthesis.

Table 1: Comparative Metrics for Stepwise vs. One-Pot Synthesis of Fused Imidazotriazines

Synthesis MethodReaction StepsIntermediate IsolationTotal Reaction TimeAverage Yield (%)Solvent SystemE-Factor (Waste Profile)
Classical Stepwise [4]2Required (N-aminothioglycoluril)> 12 hours23 – 45%MeOH, then aq. HClHigh (Requires multiple workups)
One-Pot Cascade [3]1Not Required (in situ processing)3.5 hours36 – 63%MeOH / HCl (1:1)Low (Single filtration step)
Regioselective Condensation [1]1Not Required4 – 6 hours> 80%DMF / H₂OLow (Chromatography-free)

Note: Yields represent isolated, analytically pure compounds. The one-pot cascade eliminates the hydrolytic loss of the thioglycoluril intermediate, directly translating to a 15-20% absolute yield increase[3][4].

References

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][1,2,4]triazine: Synthesis of an α2/3-Selective GABA Agonist Source: The Journal of Organic Chemistry - ACS Publications URL: 1[1]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity Source: ResearchGate URL:2[2]

  • Dimroth-type N/S-interchange of N-aminothioglycolurils in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones Source: PMC (National Institutes of Health) URL: 4[4]

  • A regioselective synthesis of imidazothiazolotriazines based on the cyclization of imidazotriazinethiones with phenacyl bromides Source: ResearchGate URL: 5[5]

  • Dimroth-type N/S-interchange of N-aminothioglycolurils in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones Source: RSC Publishing (Royal Society of Chemistry) URL:3[3]

Sources

Application Note: Stereoselective Synthesis of Nucleoside Analogs using the Imidazo[2,1-f][1,2,4]triazine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The imidazo[2,1-f][1,2,4]triazine core is a privileged heterocyclic scaffold in modern drug discovery. Functioning as a bioisostere for natural purines and pyrimidines, it has been extensively utilized in the development of broad-spectrum antiviral agents and targeted anticancer therapeutics ()[1]. The presence of the bridgehead nitrogen alters the electronic distribution of the nucleobase, rendering the resulting nucleoside analogs highly resistant to enzymatic cleavage by host and viral phosphorylases ()[2].

This application note details a robust, scalable, and highly stereoselective methodology for synthesizing β-nucleoside analogs starting from the commercially available building block, 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (). By leveraging a modified Vorbrüggen glycosylation, this protocol ensures high yields and exclusive formation of the biologically active β-anomer. Similar synthetic strategies have been successfully employed to generate potent inhibitors of adenosine and AMP deaminases ([3],[4]).

Mechanistic Principles (Causality & Design)

As a Senior Application Scientist, I emphasize that successful nucleoside synthesis requires strict control over solubility, nucleophilicity, and stereochemistry. This protocol is governed by two core principles:

  • Silylation for Nucleophilic Activation: The starting dione is highly polar and virtually insoluble in standard organic solvents. Treatment with N,O-bis(trimethylsilyl)acetamide (BSA) converts the lactam carbonyls into silyl enol ethers. This not only solubilizes the heterocycle but significantly enhances the nucleophilicity of the nitrogen atoms, priming them for electrophilic attack.

  • Anchimeric Assistance & Stereocontrol: The choice of the sugar donor—1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose—is highly intentional. Upon activation by the Lewis acid (TMSOTf), the 1-O-acetate leaves, generating an oxocarbenium ion. The adjacent 2-O-benzoyl group participates by forming a cyclic acyloxonium intermediate that physically blocks the α-face of the sugar. Consequently, the silylated base is forced to attack from the less hindered β-face, guaranteeing the stereoselective formation of the β-nucleoside.

Synthetic Workflow

G Base Imidazo[2,1-f][1,2,4]triazine-2,4-dione (Starting Material) Silylation Silylation BSA, MeCN, 80°C, 1h Base->Silylation SilylIntermediate Silylated Heterocycle (Enhanced Nucleophilicity) Silylation->SilylIntermediate Coupling Vorbrüggen Glycosylation Stereoselective β-attack SilylIntermediate->Coupling Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Activation Lewis Acid Activation TMSOTf, DCE, 0°C Sugar->Activation Oxocarbenium Oxocarbenium Ion (α-face blocked by 2-O-Bz) Activation->Oxocarbenium Oxocarbenium->Coupling ProtectedNuc Protected β-Nucleoside Analog Coupling->ProtectedNuc Deprotection Global Deprotection 7M NH3 in MeOH, RT, 16h ProtectedNuc->Deprotection FinalProduct Target Nucleoside Analog (Purified via HPLC) Deprotection->FinalProduct

Workflow for the stereoselective synthesis of nucleoside analogs via Vorbrüggen glycosylation.

Experimental Protocols (Self-Validating System)

Step 1: Silylation of the Heterocycle
  • Objective: Solubilize and activate the base.

  • Procedure:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (1.0 mmol, 152 mg).

    • Purge the system with Argon for 5 minutes.

    • Add 10 mL of anhydrous Acetonitrile (MeCN), followed by N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 mmol, 0.61 mL).

    • Heat the mixture to 80 °C and stir for 1 hour.

  • Causality & Validation: BSA acts as both a silylating agent and a mild base. The successful formation of the silyl enol ether is visually validated when the opaque, milky suspension transitions into a completely clear, pale-yellow solution. If the solution remains cloudy after 1 hour, an additional 0.5 eq of BSA should be added.

Step 2: Vorbrüggen Glycosylation
  • Objective: Stereoselective coupling of the nucleobase to the ribose ring.

  • Procedure:

    • Concentrate the clear solution from Step 1 under reduced pressure to remove MeCN and excess BSA. (Crucial Insight: Residual BSA can prematurely quench the Lewis acid in the next step).

    • Redissolve the resulting silylated oil in 10 mL of anhydrous 1,2-Dichloroethane (DCE).

    • Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 mmol, 554 mg).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 mmol, 0.22 mL) over 5 minutes.

    • Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 3 hours.

  • Causality & Validation: DCE is selected over DCM due to its slightly higher boiling point and optimal dielectric constant, which stabilizes the intermediate oxocarbenium ion. Validation is achieved via TLC (Hexane:EtOAc 1:1); the reaction is complete when the UV-active sugar donor spot (Rf ~0.6) disappears, replaced by a new, lower-mobility UV-active spot (Rf ~0.4) corresponding to the protected nucleoside.

Step 3: Global Deprotection
  • Objective: Removal of benzoyl protecting groups to yield the free nucleoside.

  • Procedure:

    • Quench the glycosylation reaction with 10 mL of saturated aqueous NaHCO₃ and extract with DCM (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Dissolve the crude protected nucleoside in 15 mL of 7M Ammonia in Methanol (NH₃/MeOH).

    • Stir the solution in a sealed pressure tube at room temperature for 16 hours.

    • Concentrate the mixture under reduced pressure and purify via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient).

  • Causality & Validation: The benzoyl groups must be cleaved to restore the hydrogen-bonding capacity of the ribose hydroxyls, which is strictly required for biological activity and kinase recognition. Successful deprotection is self-validated by LC-MS, where the massive tribenzoylated intermediate peak is replaced by the [M+H]⁺ peak of the target free nucleoside.

Quantitative Data Summary

Reaction StepReagents / CatalystsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1. Silylation BSA (2.5 eq)MeCN801.0QuantitativeN/A (In situ)
2. Glycosylation TMSOTf (1.2 eq), Sugar (1.1 eq)DCE0 → 254.078 – 85> 95%
3. Deprotection 7M NH₃/MeOHMeOH2516.090 – 95> 98%

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central.[Link]

  • Imidazo[1,2-a]-s-triazine nucleosides. Synthesis and antiviral activity of the N-bridgehead guanine, guanosine, and guanosine monophosphate analogues. PubMed. [Link]

  • Synthesis of C-ribosyl imidazo[2,1-f][1,2,4]triazines as inhibitors of adenosine and AMP deaminases. RSC Publishing.[Link]

  • Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines as potential inhibitors of AMP deaminase. PubMed.[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

Technical Support Center: Synthesis of 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione

Welcome to the technical support and optimization hub for the synthesis of 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide in-depth, field-tested insights to help you overcome common synthetic challenges and significantly improve your reaction yields.

The imidazo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors of enzymes like AMP deaminase.[2] However, the construction of this fused heterocyclic system, particularly the dione variant, can be challenging. Issues such as incomplete cyclization, side-product formation, and difficult purifications are common hurdles that can lead to frustratingly low yields.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis based on sound chemical principles.

Section 1: Foundational Synthesis & Proposed Mechanism

The synthesis of the 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione core typically involves the cyclocondensation of a suitably functionalized amino-imidazole precursor with a reagent that provides the C2 and C4 carbonyl groups of the triazine ring. A common and effective strategy relies on the reaction of 2-hydrazino-1H-imidazol-4(5H)-one with an α-keto acid, such as pyruvic acid.[4]

The proposed mechanism involves two key stages:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the ketone carbonyl of pyruvic acid, followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: Under thermal or acid-catalyzed conditions, the endocyclic imidazole nitrogen attacks the carboxylic acid carbonyl of the pyruvic acid moiety. This intramolecular nucleophilic attack, followed by loss of a water molecule, results in the formation of the fused six-membered triazine dione ring.

Proposed Reaction Pathway

Reaction_Mechanismimidazole2-Hydrazino-1H-imidazol-4(5H)-onestep1Condensation(-H₂O)imidazole->step1pyruvicPyruvic Acidpyruvic->step1hydrazoneHydrazone Intermediatestep2IntramolecularCyclization (-H₂O)hydrazone->step2product1H-imidazo[2,1-f][1,2,4]triazine-2,4-dionestep1->hydrazonestep2->product

Caption: Proposed mechanism for the synthesis of the target dione.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction has stalled. TLC analysis shows significant starting material even after prolonged reaction time. What are the likely causes?

Answer: A stalled or incomplete reaction is typically due to insufficient activation energy, poor solubility of reactants, or deactivation of a key intermediate.

  • Causality & Explanation: The final intramolecular cyclization step requires the imidazole ring nitrogen to be sufficiently nucleophilic and the carboxylic acid to be electrophilically activated. If the reaction temperature is too low, the activation barrier for this cyclization may not be overcome. Similarly, if the starting materials or the hydrazone intermediate have poor solubility in the chosen solvent, the reaction will be diffusion-limited and proceed very slowly, if at all.[5]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: The cyclization/dehydration step is often the rate-limiting step and benefits from higher temperatures. Consider switching to a higher-boiling point solvent if necessary (see Table 1). A move from refluxing ethanol to refluxing acetic acid or even DMF can dramatically increase the reaction rate.

    • Solvent Optimization: If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO, which are excellent at solvating polar organic molecules.[5] In some cases, using a protic acid like glacial acetic acid as the solvent can serve a dual role of solvent and catalyst for the dehydration steps.

    • Catalysis: While often performed thermally, the cyclization can be promoted with an acid catalyst. If using an inert solvent like toluene or DMF, consider adding a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid to facilitate the dehydration steps.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the polar solvent and reactants, providing the necessary activation energy in minutes rather than hours.[6]

Question 2: I'm observing a major side product and my final yield is low after purification. How can I identify and minimize it?

Answer: Side product formation often arises from alternative reaction pathways or decomposition. The most likely side product in this synthesis is the uncyclized hydrazone intermediate, or potentially products from self-condensation or rearrangement.

  • Causality & Explanation: The hydrazone intermediate is relatively stable. If the cyclization conditions are not forcing enough (e.g., insufficient heat), it can become the major isolated product. Additionally, some fused heterocyclic systems can undergo rearrangements under harsh acidic or basic conditions.[7][8]

  • Troubleshooting & Optimization Workflow:

Troubleshooting_WorkflowstartLow Yield / Side Product ObservedanalyzeAnalyze Crude Reaction Mixture(LC-MS, ¹H NMR)start->analyzeidentify_hydrazoneIs major impurity thehydrazone intermediate?analyze->identify_hydrazoneidentify_otherIs impurity unknown?analyze->identify_otheridentify_hydrazone->identify_otherNoresubjectResubject crude material tocyclization conditionsidentify_hydrazone->resubjectYescheck_smVerify Starting Material Purity(NMR, mp)identify_other->check_smYesincrease_severityIncrease reaction temp/timeor add acid catalystresubject->increase_severityend_goodYield Improvedincrease_severity->end_goodlower_tempConsider lowering reactiontemperature to minimizedecompositioncheck_sm->lower_tempchange_solventChange solvent system to altersolubility and side reaction rateslower_temp->change_solventend_badProblem Persists:Re-evaluate Synthetic Routechange_solvent->end_bad

Caption: Decision workflow for troubleshooting low yields.

  • Characterize the Impurity: Use LC-MS to get a molecular weight. This is the fastest way to confirm if the side product is the uncyclized hydrazone (MW = Starting Material + Pyruvic Acid - 18).

  • Force Cyclization: If the hydrazone is confirmed, you can either resubmit the crude material to the reaction conditions (perhaps with a stronger acid or higher temperature) or adjust the initial protocol to be more forcing. Heating in an oil bath is often more effective and consistent than simple reflux.[4]

  • Purify Starting Materials: Impurities in either the 2-hydrazinoimidazole or pyruvic acid can lead to side reactions. Ensure they are pure before starting. This is analogous to issues seen in other heterocyclic syntheses where starting material quality is paramount.[9]

Question 3: My product seems to be water-soluble, and I'm losing a lot during aqueous workup. What's a better isolation procedure?

Answer: The presence of multiple nitrogen atoms and two carbonyl groups in the target molecule can increase its polarity and potential for water solubility, especially if any residual acid or base is present, leading to salt formation.

  • Causality & Explanation: The dione structure has multiple hydrogen bond acceptors and potentially a weakly acidic N-H proton. This polarity can lead to significant losses during extraction with water or washing of the crude solid.

  • Optimized Isolation Protocol:

    • Minimize Water: After the reaction is complete, cool the mixture and pour it into a minimal amount of cold water or an ice/water slurry. The goal is to precipitate the product, not dissolve it.

    • pH Adjustment: Carefully adjust the pH of the aqueous slurry to be near neutral (pH ~6-7) before filtering. This ensures the product is in its neutral, least soluble form.

    • Avoid Excessive Washing: Wash the filtered solid (the "filter cake") with a small amount of cold water, followed by a non-polar solvent like cold diethyl ether or hexane to help dry it.

    • Alternative to Filtration: If the product remains in the aqueous layer, saturate the aqueous phase with NaCl to decrease the polarity of the water and then perform a continuous liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Section 3: Protocol Optimization Center

Yield can be highly dependent on the choice of solvent and the reaction temperature. The following table summarizes conditions reported for analogous cyclocondensation reactions leading to fused imidazotriazines.

Table 1: Comparison of Reaction Conditions for Cyclization
Starting Material PrecursorReagentSolventConditionsReported YieldReference
Hydrazino-imidazolinonePyruvic AcidOil Bath (neat)180 °C, 1 hrGood[4]
2-Aminothiazole2-BromoacetophenoneAcetoneReflux, 8 hrModerate-Good[9]
Hydrazino-triazineChloroacetyl chlorideDioxaneRefluxGood[4]
Aldehyde, Thiourea, Orthoformate-DMF100 °C, 5 hr48-95%[10]
Recommended High-Yield Protocol

This protocol is based on a solvent-free, high-temperature approach which often favors complete cyclization and simplifies workup.[4]

Materials:

  • 2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one (or related derivative) (1.0 eq)

  • Pyruvic acid (1.1 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 2-hydrazino-imidazole derivative and pyruvic acid.

  • Thermal Cyclization: Lower the flask into a pre-heated oil bath set to 180 °C.

  • Reaction Monitoring: Stir the mixture at this temperature for 1 hour. The reaction mixture will likely melt and then gradually solidify as the product forms. Monitor the reaction progress by taking a small aliquot (if possible), dissolving it in DMSO, and analyzing by TLC or LC-MS.

  • Workup: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. The crude solid product should be present.

  • Purification: Triturate the solid with hot ethanol. This will dissolve unreacted starting materials and some impurities while leaving the less soluble product behind.

  • Isolation: Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to yield the 1H-imidazo[2,1-f][1][2][3]triazine-2,4-dione derivative.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: How can I best monitor the reaction progress?

    • A1: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in Dichloromethane. The product should be more polar than the starting hydrazino-imidazole but its Rf will vary. Co-spotting your reaction mixture with the starting material is essential. LC-MS is the definitive method to track the disappearance of starting materials and the appearance of the product's molecular ion peak.

  • Q2: Are there any specific safety precautions for this synthesis?

    • A2: Yes. Heating reactions to high temperatures (180 °C) in an oil bath requires caution. Always use a fume hood and ensure your glassware is free of cracks. Pyruvic acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Q3: Can I use a different α-keto acid?

    • A3: Absolutely. Using different α-keto acids (e.g., benzoylformic acid) is a common way to introduce substituents at the C2-position of the triazine ring, which can be a key strategy for developing structure-activity relationships (SAR) in a drug discovery program.

References
  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC. Available at: [Link]

  • Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1][2][3]triazines as potential inhibitors of AMP deaminase. ResearchGate. Available at: [Link]

  • Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles. ResearchGate. Available at: [Link]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fused Imidazoles: A Novel Synthesis of Imidazo[1,2-b][1][2][3]triazole and Imidazo[5,1-f]-[1][2][3]triazine Derivatives. Semantic Scholar. Available at: [Link]

  • Functionalization of imidazo[2,1-c][1][2][3]triazine core and their evaluation in H2O2-induced oxidative stress. Sciforum. Available at: [Link]

  • Synthesis of New Imidazo[4,5-e][1][5]thiazolo-[3,2-b][1][2][3]triazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[4,5-e][1][5]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of... PMC. Available at: [Link]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. Available at: [Link]

Technical Support Center: Troubleshooting Regioselectivity in Imidazotriazine Dione Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Imidazotriazine diones and their derivatives (such as 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-diones) are highly privileged scaffolds in modern drug discovery, frequently serving as the core structure for kinase inhibitors and phosphodiesterase (PDE) inhibitors[1][2].

However, functionalizing these heterocycles presents significant regioselectivity challenges. During alkylation, researchers frequently encounter competing reactions, such as N-alkylation versus O-alkylation, or poor selectivity between multiple nitrogen atoms within the fused ring system[3][4]. This guide is designed by application scientists to provide you with the mechanistic causality behind these issues and actionable, self-validating protocols to overcome them.

Core Mechanistic Principles: The "Why" Behind the Reaction

To troubleshoot regioselectivity, we must first understand the thermodynamic and kinetic forces at play. When an imidazotriazine dione is deprotonated, it forms an ambident anion where the negative charge is delocalized across the nitrogen and oxygen atoms.

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

  • Oxygen acts as a "hard" nucleophile (high charge density, less polarizable).

  • Nitrogen acts as a "soft" nucleophile (lower charge density, highly polarizable).

If you use a hard electrophile (e.g., alkyl tosylates) in a solvent that poorly solvates the metal cation, the reaction is driven by kinetic control , favoring O-alkylation[3]. Conversely, using soft electrophiles (e.g., alkyl iodides) in polar aprotic solvents (e.g., DMF) effectively solvates the cation, shifting the reaction toward thermodynamic control and favoring the more stable N-alkylated product[4].

ReactionPathway Substrate Imidazotriazine Dione (Neutral) Base Base Addition (Deprotonation) Substrate->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion PathA Hard Electrophile / Protic Solvent Anion->PathA PathB Soft Electrophile / Aprotic Solvent Anion->PathB ProdO O-Alkylated Product (Kinetic Product) PathA->ProdO ProdN N-Alkylated Product (Thermodynamic Product) PathB->ProdN

Mechanistic pathway illustrating the divergence between N- and O-alkylation based on conditions.

Troubleshooting FAQs

Q1: I am trying to N-alkylate my imidazotriazine dione, but LC-MS indicates I am getting predominantly O-alkylation. How do I fix this? A1: This is a classic kinetic vs. thermodynamic control issue. You are likely using a hard electrophile (like an alkyl mesylate or tosylate) with a hard base (like K₂CO₃) in a solvent that does not fully dissociate the ion pair. Actionable Fix: Switch your alkylating agent to an alkyl iodide (a softer electrophile). Change your solvent to a polar aprotic solvent like DMF or DMAc, which effectively solvates the metal cation, leaving the ambident anion free to react at the more thermodynamically stable nitrogen center[3].

Q2: My scaffold has multiple nitrogen atoms (e.g., N-1 and N-3 in the precursor). How do I ensure regioselective alkylation at only one specific nitrogen? A2: Regioselectivity between nitrogen atoms relies on exploiting their pKa​ differences. In hydantoin-like precursors or fused imidazotriazine diones, the nitrogen flanked by two carbonyl groups is significantly more acidic[4]. Actionable Fix: To target the more acidic nitrogen, use exactly 1.0 equivalent of a mild base (e.g., K₂CO₃) at room temperature. The base will selectively deprotonate only the most acidic site. If you need to alkylate the less acidic nitrogen, you must first install an orthogonal protecting group (e.g., SEM or Boc) at the more acidic position, followed by alkylation using a stronger base like NaH[5].

Q3: I switched to NaH in DMF, but now I am seeing dialkylation and degradation. What is going wrong? A3: Over-alkylation with NaH usually stems from poor stoichiometry control or thermal spikes during the addition of the electrophile. NaH is a strong, non-nucleophilic base that will quantitatively deprotonate all available acidic sites if used in excess[5]. Actionable Fix: Implement the self-validating protocol provided in Section 4. Wash the NaH to remove mineral oil for accurate weighing. Use a strict 1.05–1.26 molar equivalent. Most importantly, wait for the hydrogen gas evolution to completely stop before adding your electrophile dropwise.

TroubleshootingWorkflow Start Identify Regioselectivity Issue Q1 Is the issue N- vs O-alkylation? Start->Q1 Q2 Is the issue N- vs N-alkylation? Start->Q2 Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Q1->Solvent O-alkylation dominant Electrophile Use Softer Electrophile (e.g., Alkyl Iodides) Q1->Electrophile Hard electrophile used Protect Use Orthogonal Protecting Groups (e.g., SEM, Boc) Q2->Protect Steric hindrance needed Base Adjust Base Strength based on pKa (e.g., NaH vs K2CO3) Q2->Base Similar pKa values

Logical workflow for troubleshooting N- vs O- and N- vs N- regioselectivity issues.

Quantitative Data: Conditions vs. Selectivity

The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity ratios observed in standard imidazotriazine dione alkylations.

BaseSolventElectrophileTemp (°C)Dominant PathwaySelectivity Ratio (N:O)
K₂CO₃MeCNEt-OTs60Kinetic (O-Alkylation)1:4
K₂CO₃DMFEt-I25Thermodynamic (N-Alkylation)3:1
NaHDMFEt-I25Thermodynamic (N-Alkylation)>20:1
Cs₂CO₃DMSOEt-Br50Thermodynamic (N-Alkylation)10:1

Experimental Protocol: Self-Validating Regioselective N-Alkylation

This step-by-step methodology is adapted from validated literature procedures for the N-alkylation of imidazotriazines[4][5]. It is designed as a self-validating system, meaning the physical observables (like gas evolution) dictate the progression of the steps, ensuring reproducibility.

Step 1: Base Preparation Under an argon atmosphere, wash sodium hydride (60% dispersion in mineral oil, 1.26 equiv) with anhydrous n-hexane (3 × 10 mL). Remove residual solvent under reduced pressure. Causality: Removing the mineral oil ensures accurate stoichiometric calculation, preventing excess base from causing downstream dialkylation.

Step 2: Deprotonation (Self-Validation Checkpoint) Suspend the washed NaH in anhydrous DMF (1–2 mL per 1.00 mmol of starting material). Add the imidazotriazine dione (1.00 equiv) portion-wise at room temperature. Stir for 15 minutes. Validation: Monitor the reaction visually. Do not proceed until hydrogen gas evolution has completely ceased. The cessation of bubbling is your physical proof of 100% conversion to the ambident anion.

Step 3: Electrophile Addition Dissolve the alkylating reagent (e.g., methyl iodide, 1.26 equiv) in anhydrous DMF (0.25–0.30 mL). Add this solution dropwise to the reaction mixture. Causality: Dropwise addition prevents localized concentration excesses and thermal spikes that would otherwise drive the reaction toward kinetic O-alkylation.

Step 4: Reaction Progression Stir at room temperature (for highly reactive agents like MeI) or heat to 85 °C (for less reactive alkyl halides) until complete conversion is detected by TLC (eluent: CH₂Cl₂/MeOH, 95:5).

Step 5: Workup Quench the reaction carefully with water (10–30 mL), neutralize with 2N HCl, and extract with CH₂Cl₂ (3 × 50 mL). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate under reduced pressure for subsequent column chromatography.

References

  • Title: Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Investigation of an 18F-labelled Imidazopyridotriazine for Molecular Imaging of Cyclic Nucleotide Phosphodiesterase 2A Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

Sources

Scale-up challenges for 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of the 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione scaffold. As a Senior Application Scientist, I have designed this guide to help drug development professionals navigate the complex transition from discovery-scale synthesis to multi-kilogram production.

This specific fused bicyclic core is a highly privileged scaffold, serving as the foundational structural motif for numerous aza/deazapurine nucleoside analogs and selective1[1]. However, synthesizing this dione at scale introduces significant thermodynamic and solubility challenges. This guide provides mechanistic causality, self-validating protocols, and quantitative metrics to ensure your campaigns are robust and high-yielding.

Part 1: Process Workflow & Mechanistic Causality

The successful scale-up of the imidazo-triazine core relies on strict control over regioselectivity during N-alkylation and thermal management during the final ring closure. The diagram below maps the critical path and primary failure points.

G Start Raw Materials (Aminoimidazole) Step1 N-Alkylation (Base-mediated) Start->Step1 Add Reagents Step2 Ring Closure (Carbonylating Agent) Step1->Step2 Intermediate Trouble1 Issue: Regioselectivity Fix: t-BuOK Base Step1->Trouble1 Step3 Crystallization (pH 3.5 Precipitation) Step2->Step3 Cool & Adjust pH Trouble2 Issue: Exotherm Fix: Semi-batch Dosing Step2->Trouble2 Trouble3 Issue: Insolubility Fix: Alkaline Extraction Step3->Trouble3

Fig 1. Scale-up workflow for the dione scaffold highlighting failure points and interventions.

Part 2: Troubleshooting & FAQs

Q1: During the base-mediated N-alkylation step, we observe a high percentage of undesired regioisomers. How can we drive selectivity toward the desired intermediate? Expert Insight: Regioselectivity in the imidazole ring is dictated by the pKa of the nitrogen protons and the steric bulk of the base. Using weaker or unhindered bases (like triethylamine) often leads to a thermodynamic mixture of N1 and N3 alkylated products. Solution: Shift to a kinetically controlled regime by utilizing strong, sterically hindered bases. Process patents for imidazo-triazine derivatives explicitly recommend2[2]. Maintain the stoichiometric ratio of Substrate:Base strictly between 1.0:1.0 and 1.0:2.0[2]. Conduct the reaction in anhydrous THF at -10°C to 0°C to suppress the formation of the thermodynamic isomer.

Q2: The ring-closure step exhibits dangerous thermal runaway at the 500g scale. How do we mitigate this safely? Expert Insight: The cyclization to form the [1,2,4]triazine-2,4-dione ring is highly exothermic due to the rapid formation of a stable aromatic system and the release of small molecule byproducts. Standard batch reactors cannot dissipate this heat transfer mass efficiently at scale. Solution: Implement a semi-batch dosing strategy. Pre-heat the solvent (e.g., 2[2]) to the reaction temperature (80°C), and dose the intermediate slowly over 4-6 hours. If available, transitioning this specific step to a continuous flow reactor significantly improves heat dissipation, preventing localized hot spots and keeping the degradation impurity profile below 0.5%.

Q3: The final 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione product is extremely insoluble, making standard organic extraction impossible. How do we isolate it efficiently? Expert Insight: The 2,4-dione motif engages in extensive intermolecular hydrogen bonding. This creates a highly stable crystal lattice that resists dissolution in standard organic solvents like DCM or Ethyl Acetate, leading to emulsion formation and product loss during workup. Solution: Exploit the acidic nature of the N-H proton on the dione ring. Quench the reaction mixture with an aqueous alkaline solution (e.g., 1M NaOH) to form the highly soluble sodium salt. Wash the aqueous layer with an organic solvent to strip away non-polar impurities. Finally, perform a pH-controlled precipitation by slowly acidifying the aqueous layer with 2[2].

Part 3: Self-Validating Experimental Protocol

Standardized Scale-Up Protocol: Ring Closure & Isolation Note: This protocol is designed as a self-validating system. If any built-in checkpoint fails, the system dictates an immediate corrective action to salvage the batch.

  • Reactor Preparation: Purge a 10L jacketed glass reactor with N2. Charge with 5.0 L of anhydrous 1,4-dioxane.

  • Reagent Loading: Add 1.0 equivalent of the functionalized aminoimidazole intermediate. Begin agitation at 250 RPM.

  • Cyclization Initiation: Add 2.5 equivalents of the cyclization reagent (e.g., diethyl carbonate).

  • Thermal Ramp (Validation Point 1): Ramp the reactor temperature to 85°C at a rate of 1°C/min.

    • Self-Validation Check: Monitor the internal temperature continuously. If ΔT (Jacket Temp - Internal Temp) exceeds 5°C, the exotherm is outpacing cooling. Corrective Action: Immediately pause heating and increase jacket cooling flow until ΔT normalizes.

  • Reaction Maturation: Hold at 85°C for 8 hours. Monitor via HPLC until the starting material is <1.0%.

  • Alkaline Extraction: Cool the reactor to 20°C. Add 3.0 L of 1M NaOH. Agitate for 30 minutes. Phase separate and discard the organic layer (contains unreacted starting materials and non-polar byproducts).

  • Acidic Precipitation (Validation Point 2): Transfer the aqueous layer to a clean vessel. Slowly dose 2M HCl via an addition funnel while monitoring the pH.

    • Self-Validation Check: Stop dosing exactly at pH 3.5. Corrective Action: If the pH drops below 2.0, basic impurities will protonate and co-precipitate with the product. If this occurs, back-titrate with 0.5M NaOH to pH 3.5 before filtration.

  • Filtration & Drying: Filter the resulting thick white slurry. Wash the filter cake with cold water (2 x 500 mL) followed by cold ethanol (200 mL). Dry under vacuum at 50°C to a constant weight.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction parameters and the overall efficiency of the critical N-alkylation/cyclization sequence. Data reflects optimization campaigns moving from 10g to 1kg scales.

Parameter SetBase SelectionSolventTemp (°C)Regioselectivity (Desired:Undesired)Isolated Yield (%)Scalability Rating
Condition A TriethylamineDCM2560:4045.0%Poor (High impurity load)
Condition B Sodium CarbonateDMF6075:2562.5%Moderate (Thermal degradation)
Condition C NaH (60% dispersion)THF0 to 2592:881.0%Good (Requires dry handling)
Condition D Potassium tert-butoxide THF / Dioxane -10 to 25 98:2 84.2% Excellent (Process Standard) [2]

Part 5: References

  • Method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine Source: Google Patents (CN104086553A) URL:

  • Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as CK2 inhibitors for the treatment of cancer Source: Google Patents (WO2017070135A1) URL:

  • The regulation and function of Class III PI3Ks: Novel roles for Vps34 Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Isomer Separation in Substituted Imidazo[2,1-f]triazine Synthesis

Technical Support Center: Isomer Separation in Substituted Imidazo[2,1-f][1][2][3]triazine Synthesis

Welcome to the technical support center for the synthesis of substituted imidazo[2,1-f][1][2][3]triazines. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of isomer separation in this important class of heterocyclic compounds. My aim is to equip you with the knowledge to not only solve separation issues but also to understand the underlying chemical principles to proactively control your synthetic outcomes.

Introduction: The Challenge of Regioisomerism

The synthesis of the imidazo[2,1-f][1][2][3]triazine scaffold, often achieved through the condensation of a substituted aminotriazine with an α-haloketone, can lead to the formation of constitutional isomers, also known as regioisomers. This typically occurs when the aminotriazine precursor is unsymmetrically substituted, presenting multiple nucleophilic nitrogen atoms for the initial alkylation step. The resulting isomeric mixture can be challenging to separate and requires a systematic approach for purification and characterization. This guide will walk you through the common pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers in my reaction?

A1: The formation of a mixture of imidazo[2,1-f][1][2][3]triazine isomers is most often a result of a lack of regioselectivity in the initial N-alkylation step.[4] If the starting aminotriazine has two or more nitrogen atoms that can act as nucleophiles, the α-haloketone can react at different sites, leading to different cyclization precursors and ultimately, a mixture of final products. The electronic and steric properties of the substituents on the aminotriazine ring play a crucial role in directing the alkylation.[1]

Q2: How can I confirm that I have a mixture of isomers?

A2: The presence of isomers can often be detected by:

  • Thin Layer Chromatography (TLC): An elongated or "smeared" spot, or two very closely eluting spots, can indicate the presence of isomers.

  • ¹H and ¹³C NMR Spectroscopy: The presence of more signals than expected for a single compound is a strong indicator of an isomeric mixture. Isomeric protons and carbons will have slightly different chemical shifts.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You may observe two or more peaks with the same mass-to-charge ratio (m/z) in the chromatogram.

Q3: What is the most common isomeric pair I might encounter?

A3: In the synthesis of substituted imidazo[2,1-f][1][2][3]triazines, the most common isomeric ambiguity arises from the initial alkylation of the aminotriazine. For example, if you start with a 3-amino-1,2,4-triazine derivative, alkylation can occur at either the N2 or N4 position of the triazine ring, which after cyclization would lead to two different regioisomers. While the desired product is the imidazo[2,1-f][1][2][3]triazine, you might also form the isomeric imidazo[1,2-b][1][2][3]triazine.[5][6]

Troubleshooting Guide: Separation of Imidazo[2,1-f][1][2][3]triazine Isomers

This section provides a systematic approach to tackling the separation of isomeric mixtures.

Issue 1: Isomers are inseparable by standard flash column chromatography.

Root Cause Analysis: Isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging. The choice of stationary phase and eluent system is critical.

Solutions:

  • Optimize the Eluent System:

    • Systematic Solvent Screening: Instead of relying on standard hexane/ethyl acetate or dichloromethane/methanol gradients, perform a systematic screen of different solvent systems. A useful starting point is to test solvent systems with different polarities and selectivities (e.g., toluene/acetone, chloroform/acetonitrile).

    • Use of Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and may enhance separation by neutralizing acidic sites on the silica gel.

  • Consider Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For compounds that are sensitive to the acidic nature of silica, alumina can be a good alternative.

    • Reversed-Phase Chromatography: If the isomers have different hydrophobicities, reversed-phase flash chromatography (using a C18-functionalized silica) can be highly effective. The eluent is typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For very challenging separations, preparative HPLC is the method of choice. Both normal-phase and reversed-phase columns can be used. Method development on an analytical scale is crucial to identify the optimal conditions before scaling up.[7][8]

Issue 2: How do I know which separated compound is the correct isomer?

Root Cause Analysis: Once separated, it is crucial to unambiguously identify the structure of each isomer.

Solutions:

  • Advanced NMR Techniques:

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is invaluable for determining connectivity within a molecule by showing correlations between protons and carbons that are 2-3 bonds away. For example, a key HMBC correlation for the imidazo[2,1-f][1][2][3]triazine core would be between the proton on the imidazole ring and the carbons of the triazine ring.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space. This can be particularly useful for confirming the substitution pattern on the fused ring system. A detailed guide on using HMBC and NOESY to differentiate N-regioisomers in a related heterocyclic system can be found here.[9]

  • X-ray Crystallography:

    • If you can obtain a single crystal of one of the isomers, X-ray crystallography provides definitive proof of its structure. This is the gold standard for structural elucidation.

Issue 3: My yields are low after separation. How can I improve the regioselectivity of the reaction?

Root Cause Analysis: Low yields of the desired isomer are a direct consequence of poor regioselectivity in the synthesis.

Solutions:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence which nitrogen atom is more nucleophilic. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to polar protic (e.g., ethanol).

    • Base: The choice and stoichiometry of the base can significantly impact the regioselectivity. A bulky base might favor reaction at the sterically less hindered nitrogen.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

  • Protecting Groups:

    • In some cases, it may be possible to selectively protect one of the nucleophilic nitrogen atoms on the starting aminotriazine to direct the alkylation to the desired position. The protecting group would then be removed in a subsequent step.

Experimental Protocols

Protocol 1: Column Chromatography for Isomer Separation
  • TLC Analysis:

    • Dissolve a small amount of the crude isomeric mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on at least three different TLC plates.

    • Develop the plates in three different solvent systems of varying polarity (e.g., 100% Hexane, 50:50 Hexane:Ethyl Acetate, 100% Ethyl Acetate).

    • Visualize the spots under UV light and/or with a staining agent.

    • Select the solvent system that provides the best separation between the two spots. Aim for a difference in Rf values of at least 0.1.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.

    • Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). This often leads to better separation.

  • Elution:

    • Start with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Protocol 2: Fractional Crystallization

Crystallization can be an effective method for separating isomers if they have different solubilities in a particular solvent system.[5]

  • Solvent Screening:

    • In small test tubes, attempt to dissolve a small amount of the isomeric mixture in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with gentle heating.

    • Look for a solvent in which the mixture is sparingly soluble at room temperature but completely dissolves upon heating.

  • Crystallization:

    • Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer (if available).

    • Cool the solution further in an ice bath to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by TLC or NMR to determine if a separation has been achieved.

    • It may be necessary to recrystallize the solid multiple times to achieve high purity.

Visualization of the Problem and Solution Workflow

Diagram 1: Formation of Regioisomers

cluster_startStarting Materialscluster_reactionReactioncluster_productsProductsUnsymmetrical\nAminotriazineUnsymmetricalAminotriazineN-AlkylationN-AlkylationUnsymmetrical\nAminotriazine->N-Alkylationalpha-Haloketonealpha-Haloketonealpha-Haloketone->N-AlkylationIsomer AIsomer AN-Alkylation->Isomer AIsomer BIsomer BN-Alkylation->Isomer BIsomer A\n(e.g., imidazo[2,1-f][1,2,4]triazine)Isomer A(e.g., imidazo[2,1-f][1,2,4]triazine)Isomer B\n(e.g., imidazo[1,2-b][1,2,4]triazine)Isomer B(e.g., imidazo[1,2-b][1,2,4]triazine)Start:\nIsomeric MixtureStart:Isomeric MixtureAttempt Standard\nFlash ChromatographyAttempt StandardFlash ChromatographyStart:\nIsomeric Mixture->Attempt Standard\nFlash ChromatographySeparation Successful?Separation Successful?Attempt Standard\nFlash Chromatography->Separation Successful?Characterize\n(NMR, X-ray)Characterize(NMR, X-ray)Separation Successful?->Characterize\n(NMR, X-ray)YesOptimize ChromatographyOptimize ChromatographySeparation Successful?->Optimize ChromatographyNoEnd:\nPure IsomersEnd:Pure IsomersCharacterize\n(NMR, X-ray)->End:\nPure IsomersTry Fractional\nCrystallizationTry FractionalCrystallizationOptimize Chromatography->Try Fractional\nCrystallizationSeparation Successful?_2Separation Successful?_2Try Fractional\nCrystallization->Separation Successful?_2Separation Successful?_2->Characterize\n(NMR, X-ray)YesConsider Preparative\nHPLCConsider PreparativeHPLCSeparation Successful?_2->Consider Preparative\nHPLCNoConsider Preparative\nHPLC->Characterize\n(NMR, X-ray)

Caption: A decision tree for troubleshooting isomer separation.

Summary of Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Flash Column Chromatography Differential adsorption of components onto a stationary phase.Scalable, relatively inexpensive.May not resolve isomers with very similar polarities.
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.Excellent resolving power for difficult separations. [7]More expensive, lower throughput.
Fractional Crystallization Separation based on differences in solubility. [5]Can be very effective and economical for large quantities.Highly dependent on the properties of the isomers and finding a suitable solvent.

This technical support guide provides a comprehensive overview of the challenges and solutions associated with the separation of isomers in substituted imidazo[2,1-f]t[1][2][3]riazine synthesis. By understanding the principles of isomer formation and applying a systematic approach to separation and characterization, you can significantly improve the efficiency and success of your research in this area.

References

  • Dudfield, P. J., et al. "Synthesis of C-ribosyl imidazo[2,1-f]t[1][2][3]riazines as inhibitors of adenosine and AMP deaminases." Journal of the Chemical Society, Perkin Transactions 1 16 (2000): 2943-2953. [Link]

  • Lindell, S. D., et al. "Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f]t[1][2][3]riazines as potential inhibitors of AMP deaminase." Bioorganic & Medicinal Chemistry 10.5 (2002): 1511-1517. [Link]

  • Dudfield, P. J., et al. "ChemInform Abstract: Synthesis of C-Ribosyl Imidazo[2,1-f]t[1][2][3]riazines as Inhibitors of Adenosine and AMP Deaminases." ChemInform 31.7 (2000). [Link]

  • Ahmed, S. T., and S. R. Rasool. "Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives." Journal of Medicinal and Chemical Sciences 6.7 (2023): 1537-1547. [Link]

  • El-Hashash, M. A., et al. "Synthesis of Novel Derivatives of Imidazo[2,1-c]T[1][2][3]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity." Journal of Chemical Research 40.1 (2016): 47-52. [Link]

  • National Center for Biotechnology Information. "Imidazo[1,2-b]t[1][2][3]riazine." PubChem Compound Database, CID=12262392. [Link]

  • National Center for Biotechnology Information. "Imidazo(2,1-f)(1,2,4)triazine." PubChem Compound Database, CID=10558611. [Link]

  • Tuzimski, T., and E. Soczewiński. "Retention data for some carbonyl derivatives of imidazo[2,1-c]t[1][2][3]riazine in reversed-phase systems in TLC and HPLC and their use for determination of lipophilicity. Part 1. Lipophilicity of 8-aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c]t[1][2][3]riazin-4-ones." Journal of Planar Chromatography—Modern TLC 16.4 (2003): 274-280. [Link]

  • Bruno-Blanch, L. E., et al. "¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles." Molecules 6.9 (2001): 748-758. [Link]

  • Valkó, K., and P. Slégel. "Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells." Journal of Chromatography B: Biomedical Sciences and Applications 592.1-2 (1992): 59-63. [Link]

  • Bez, G., and B. Gogoi. "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc 2008.15 (2008): 79-87. [Link]

  • Gyimesi-Forrás, K., et al. "Enantiomer separation of imidazo-quinazoline-dione derivatives on quinine carbamate-based chiral stationary phase in normal phase mode." Journal of Chromatography A 1176.1-2 (2007): 130-137. [Link]

  • Kuzu, B., et al. "Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism." Turkish Journal of Chemistry 45.1 (2021): 227-238. [Link]

  • Shao, Y., et al. "Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS." Journal of pharmaceutical and biomedical analysis 36.3 (2004): 539-544. [Link]

  • Török, G., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Molecules 30.9 (2025): 2073. [Link]

  • Zou, H., et al. "[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]." Se pu= Chinese journal of chromatography 19.3 (2001): 210-212. [Link]

  • Bulusu, S., et al. "Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)." Oriental Journal of Chemistry 31.4 (2015): 2201-2208. [Link]

  • Frolova, E. A., et al. "Synthesis of imidazo[4,5-e]t[1][10]hiazino[2,3-c]t[1][2][3]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[1][2][3]riazines." Beilstein Journal of Organic Chemistry 19.1 (2023): 1205-1215. [Link]

  • Ghorab, M. M., et al. "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents." International Journal of Organic Chemistry 2.3 (2012): 213-219. [Link]

Validation & Comparative

A Tale of Two Scaffolds: Imidazotriazines and Purine Nucleosides in Biological Warfare

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling and metabolic pathways, the ability to selectively intervene holds the key to therapeutic breakthroughs. For decades, purine nucleoside analogs have been a cornerstone of chemotherapy and antiviral treatments, exploiting their resemblance to endogenous building blocks of life. However, a newer, more diverse class of molecules, the imidazotriazines, is rapidly emerging, showcasing a remarkable breadth of biological activities that extend beyond the classical antimetabolite paradigm. This guide provides an in-depth comparison of the biological activities of these two pivotal heterocyclic scaffolds, offering insights into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate them.

At a Glance: Key Distinctions

FeatureImidazotriazinesPurine Nucleosides
Core Mechanism Diverse: Kinase inhibition, receptor modulation, enzyme inhibition, DNA alkylation (as prodrugs).Primarily antimetabolite activity: Interference with DNA and RNA synthesis.[1]
Primary Targets Protein kinases (e.g., c-Met, PI3K), cytokine receptors (e.g., IL-17R), enzymes (e.g., Topoisomerase II).[2][3][4][5][6]DNA and RNA polymerases, enzymes in the purine salvage pathway (e.g., adenosine deaminase).[1][7]
Therapeutic Areas Oncology, inflammatory and autoimmune diseases, infectious diseases.[2][4][8][9]Oncology (hematological malignancies), virology (herpesviruses, HIV), immunosuppression.[1][10][11]
Mode of Action Often direct interaction with protein targets.Typically require intracellular metabolic activation (phosphorylation).[1][7]
Structural Mimicry Not necessarily mimics of endogenous molecules.Structural analogs of natural purine nucleosides (adenosine, guanosine).[1][12]

The Classical Warriors: Purine Nucleosides and Their Mechanism of Deception

Purine nucleoside analogs are synthetic compounds meticulously designed to mimic their natural counterparts, adenosine and guanosine.[1] This structural similarity is their greatest weapon, allowing them to be recognized and taken up by cells, where they unleash their disruptive potential. Their primary mechanism of action revolves around the interference with nucleic acid synthesis, a process fundamental to rapidly proliferating cells like cancer cells and viruses.[1][7]

Upon cellular uptake, these analogs are phosphorylated by cellular kinases to their active triphosphate forms.[1] These activated metabolites then exert their cytotoxic or antiviral effects through several key pathways:

  • Chain Termination: Incorporation into nascent DNA or RNA strands can lead to the termination of chain elongation, effectively halting replication.[1]

  • Enzyme Inhibition: The triphosphate analogs can act as competitive inhibitors of DNA and RNA polymerases, outcompeting the natural nucleosides for the active site of these crucial enzymes.[1][7]

  • Disruption of Purine Metabolism: Some analogs can inhibit enzymes involved in the purine salvage pathway, such as adenosine deaminase, leading to the accumulation of toxic metabolites within the cell.[10]

This reliance on the cell's own metabolic machinery for activation is a double-edged sword. While it provides a degree of selectivity for rapidly dividing cells, it can also be a source of drug resistance if the necessary activating enzymes are downregulated.

Visualizing the Purine Nucleoside Mechanism of Action

Purine_Nucleoside_MoA cluster_cell Target Cell PN Purine Nucleoside Analog PN_P Analog-Monophosphate PN->PN_P Kinase PN_PP Analog-Diphosphate PN_P->PN_PP Kinase PN_PPP Analog-Triphosphate (Active Form) PN_PP->PN_PPP Kinase DNA_Polymerase DNA/RNA Polymerase PN_PPP->DNA_Polymerase Inhibition DNA_Strand Growing DNA/RNA Strand PN_PPP->DNA_Strand Incorporation & Chain Termination Apoptosis Apoptosis DNA_Polymerase->Apoptosis DNA_Strand->Apoptosis

Caption: General mechanism of purine nucleoside analog activation and action.

The Modern Arsenal: Imidazotriazines and Their Multifaceted Assault

In contrast to the focused antimetabolite strategy of purine nucleosides, imidazotriazines represent a more diverse and adaptable class of compounds. Their fused imidazole and triazine ring system provides a versatile scaffold for synthetic modification, leading to a wide array of biological activities that target different cellular vulnerabilities.

Kinase Inhibition: A Precision Strike on Cellular Signaling

A significant number of imidazotriazine derivatives have been developed as potent and selective kinase inhibitors.[5] Protein kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Imidazotriazines can be designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream substrates and thereby disrupting aberrant signaling pathways.[6]

For example, imidazotriazine-based compounds have shown promise as inhibitors of c-Met and PI3K, two kinases frequently implicated in tumor growth and metastasis.[5][6]

Modulation of the Immune Response

Beyond oncology, imidazotriazines are making their mark in the treatment of inflammatory and autoimmune disorders. Certain derivatives have been identified as modulators of the IL-17 signaling pathway.[4][8][9] The cytokine IL-17 plays a crucial role in the pathogenesis of diseases like psoriasis and rheumatoid arthritis.[4][8] By inhibiting the IL-17 receptor or downstream signaling components, these compounds can dampen the inflammatory cascade.

Topoisomerase II Inhibition and Apoptosis Induction

Some novel fused imidazotriazines have been shown to act as topoisomerase II inhibitors.[3] Topoisomerase II is an essential enzyme that resolves DNA tangles during replication. By inhibiting this enzyme, these compounds induce DNA damage, which in turn triggers apoptosis (programmed cell death) in cancer cells.[3]

Prodrug Approach: The Case of Temozolomide

A notable example of an imidazotriazine in clinical use is temozolomide, a prodrug that undergoes non-enzymatic conversion under physiological conditions to its active metabolite.[13] This active compound is a DNA alkylating agent, which transfers a methyl group to guanine bases in DNA, leading to cytotoxicity. This mechanism is distinct from the other imidazotriazine examples and highlights the chemical versatility of this scaffold.

Visualizing a Kinase Inhibition Pathway

Kinase_Inhibition Imidazotriazine Imidazotriazine Kinase Inhibitor Kinase Target Kinase (e.g., c-Met, PI3K) Imidazotriazine->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream_Signaling Block Pathway Blocked Downstream_Signaling->Block

Caption: Imidazotriazine-mediated inhibition of a kinase signaling pathway.

Experimental Evaluation: Unmasking Biological Activity

A rigorous and multi-faceted experimental approach is crucial to characterize and compare the biological activities of these two classes of compounds.

In Vitro Assays: The First Line of Investigation

1. Cytotoxicity and Antiproliferative Assays:

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancer cell lines (e.g., HeLa, SW620) or virally infected cells in 96-well plates.[14]

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a defined period (e.g., 48-72 hours).

    • Assess cell viability using colorimetric assays (e.g., MTT, XTT) or fluorescence-based assays (e.g., resazurin).

    • Calculate the IC50 value from the dose-response curve.

2. Enzyme Inhibition Assays:

  • Objective: To measure the direct inhibitory effect of the compound on a specific enzyme.

  • Example: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay:

    • Prepare a reaction mixture containing recombinant PNP, its substrate (e.g., inosine), and a detection probe.[15]

    • Add varying concentrations of the test compound.

    • Incubate and measure the formation of the product (hypoxanthine) over time using a fluorometric or colorimetric method.[15]

    • Determine the IC50 of the inhibitor.

3. Kinase Inhibition Assays:

  • Objective: To quantify the inhibition of a specific kinase.

  • Methodology:

    • Utilize a variety of formats, including radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., Kinase-Glo®).

    • The assay typically involves the kinase, its substrate, ATP, and the test compound.

    • The IC50 is determined by measuring the reduction in kinase activity.

4. Cytokine Release Assays:

  • Objective: To assess the immunomodulatory effects of a compound.

  • Example: IL-17 Induced IL-6 Release Assay:

    • Culture human dermal fibroblasts (HDFs).[4][9]

    • Stimulate the cells with IL-17A in the presence of varying concentrations of the imidazotriazine compound.

    • After incubation, collect the cell supernatant.

    • Quantify the amount of IL-6 released using an ELISA kit.

    • Determine the IC50 for the inhibition of IL-6 release.

Cellular and Mechanistic Studies: Delving Deeper

1. Cell Cycle Analysis:

  • Objective: To determine the effect of a compound on cell cycle progression.

  • Methodology:

    • Treat cells with the compound for a specific duration.

    • Fix and stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

2. Apoptosis Assays:

  • Objective: To detect and quantify programmed cell death.

  • Methodology:

    • Use techniques such as Annexin V/PI staining followed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Western blotting for apoptosis markers like cleaved caspase-3 and PARP can also be performed.

3. Western Blotting:

  • Objective: To investigate the effect of a compound on specific signaling proteins.

  • Methodology:

    • Treat cells with the compound and lyse them to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the target protein (e.g., phosphorylated forms of kinases) and a loading control.

    • Use a secondary antibody conjugated to an enzyme for detection.

Conclusion: A New Era of Targeted Therapies

While purine nucleoside analogs remain indispensable tools in the fight against cancer and viral infections, their mechanism of action is relatively focused. Imidazotriazines, on the other hand, represent a more versatile and rapidly evolving class of compounds with a broader range of biological targets. Their ability to be tailored as kinase inhibitors, immunomodulators, and other targeted agents opens up new avenues for the development of precision medicines. For the modern drug discovery professional, understanding the distinct biological activities and experimental evaluation of both these scaffolds is essential for navigating the ever-expanding landscape of therapeutic innovation.

References

  • Purine Nucleoside Analog - Massive Bio. (2026, January 20).
  • Synthesis and biological activity of some new N6-substituted purine nucleosides | Journal of Medicinal Chemistry - ACS Public
  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity - MDPI. (2022, December 1).
  • Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. (2024, January 10).
  • Biologically Active Nucleosides - PMC - NIH.
  • Purine Nucleotides Metabolism and Signaling in Huntington's Disease: Search for a Target for Novel Therapies - MDPI. (2021, June 18).
  • (PDF)
  • Extracellular nucleotide and nucleoside signaling in vascular and blood disease - ASH Public
  • Action of purine nucleosides on the release of intracellular enzymes
  • Metabolism and action of purine nucleoside analogs - PubMed - NIH.
  • Signal Transduction Pathways: Nucleotides - The Medical Biochemistry Page. (2025, October 22).
  • Synthesis and Biologic Activity of Purine 2′-Deoxy-2′-fluoro-ribonucleosides. (2006, September 23).
  • Imidazotriazine containing drugs as novel anticancer agents.
  • Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed.
  • Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments - PubMed. (2023, November 5).
  • Chapter 27 - Columbia.
  • Purine Based Nucleoside Mimetics Library - ChemDiv.
  • Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflamm
  • From purines to purinergic signalling: molecular functions and human diseases - PMC.
  • Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. (2024, January 10).
  • Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders | ACS Medicinal Chemistry Letters - ACS Public
  • Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric) (ab204706) | Abcam.
  • Pathways of purine metabolism. 1: Ectosolic 5′-nucleotidase; 2: Adenosine deaminase.
  • US11261191B2 - Imidazotriaines and imidazopyrimidines as kinase inhibitors.
  • Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders - PMC. (2024, October 24).
  • Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed. (2002, January 15).
  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • The I1-imidazoline receptor and its cellular signaling p
  • Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents - PubMed. (2014, November 1).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (2022, December 21).
  • Purine nucleoside phosphorylase - Wikipedia.
  • Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides - PubMed.
  • Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed. (2011, April 14).
  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (2015, December 9).
  • Screening of purine nucleoside analogues against intracellular Toxoplasma gondii - bioRxiv. (2026, February 12).
  • Imidazo[4,5-c]pyridines (3-deazapurines)
  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity - PMC.
  • Nucleosides of 2-azapurines. 7 H-Imidazo[4,5-d]-1,2,3-triazines. 2 - PubMed.
  • The Medicinal Chemistry of Imidazotetrazine Prodrugs - ResearchG
  • Amitraz Mechanism of Action: How It Controls Mites and Ticks - POMAIS Agriculture. (2025, November 17).
  • Purine and Pyrimidine Metabolism. (1997, December 4).
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI.
  • Purine and Pyrimidine Pathways as Antimalarial Targets - IntechOpen.

Sources

Bioisosteric Comparison Guide: Imidazo[2,1-f][1,2,4]triazine vs. Xanthine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Rationale

In modern drug discovery, the purine and xanthine scaffolds are foundational for targeting ATP-binding sites in kinases, phosphodiesterases (PDEs), and adenosine receptors. However, classical xanthine derivatives often suffer from poor aqueous solubility, broad off-target activity, and severe metabolic liabilities.

The imidazo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged bioisostere that systematically resolves these issues. By replacing the pyrimidinedione ring of xanthine with a highly aromatic, nitrogen-dense 1,2,4-triazine ring, medicinal chemists can fundamentally alter the molecule's hydrogen-bonding profile, dipole moment, and metabolic stability. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent performance and outlining self-validating protocols for their experimental evaluation.

Structural & Physicochemical Profiling

The structural transition from a xanthine to an imidazo[2,1-f][1,2,4]triazine core is not merely a substitution of atoms; it is a complete redesign of the molecule's electronic landscape.

  • Xanthine (3,7-dihydro-1H-purine-2,6-dione): Characterized by two carbonyl groups and a pyrrole-like nitrogen, xanthines act as mixed hydrogen-bond donors and acceptors. This leads to tautomerism, which exacts an entropic penalty upon target binding and generally results in poor aqueous solubility.

  • Imidazo[2,1-f][1,2,4]triazine: This fused bicyclic system is fully aromatic and lacks the carbonyl oxygen atoms. The increased sp2 nitrogen count shifts the molecule to act primarily as a multi-point hydrogen-bond acceptor. This rigidification eliminates tautomeric ambiguity and significantly lowers the LogP, driving higher aqueous solubility.

Table 1: Physicochemical & Pharmacological Comparison
PropertyXanthine ScaffoldImidazo[2,1-f][1,2,4]triazine ScaffoldCausality / Impact
Core Structure 3,7-dihydro-1H-purine-2,6-dioneFused imidazole and 1,2,4-triazineBioisosteric replacement of the purine ring.
Hydrogen Bonding Mixed Donor/Acceptor (NH, C=O)Predominantly Acceptor (Multiple N atoms)Alters binding trajectory in ATP/purine pockets.
Tautomerism High (multiple tautomeric states)Low (fully aromatic, fixed double bonds)Reduces entropic penalty upon target binding.
Aqueous Solubility Generally PoorModerate to HighIncreased sp2 nitrogen count lowers LogP.
Metabolic Liability High (Xanthine Oxidase substrate)Low (Resistant to C8 oxidation)Extends half-life and improves oral bioavailability.

Target Engagement & Pharmacodynamics

The imidazo[2,1-f][1,2,4]triazine core has been successfully deployed to target Casein Kinase 2 (CK2) and serves as a critical intermediate in the synthesis of potent adenosine deaminase inhibitors . Furthermore, in phosphodiesterase targeting, structural evolution from the xanthine core to imidazotriazinones has yielded highly potent PDE5 inhibitors with minimized cross-reactivity . It is also highly effective in developing selective adenosine receptor ligands .

BindingLogic Xanthine Xanthine Scaffold (H-Bond Donor/Acceptor) Target Purine-Binding Pocket (PDEs, Kinases, Adenosine Receptors) Xanthine->Target Binds via C6=O and N7-H Metabolism Xanthine Oxidase Degradation Xanthine->Metabolism Imidazotriazine Imidazo[2,1-f][1,2,4]triazine (H-Bond Acceptor Rich) Imidazotriazine->Target Binds via N-heteroatoms (Altered Trajectory) Stability Metabolic Resistance Imidazotriazine->Stability

Binding modes and metabolic fates of xanthine vs. imidazo[2,1-f][1,2,4]triazine scaffolds.

Experimental Validation Workflows

To objectively compare these scaffolds, laboratories must employ rigorous, self-validating assays. Below are the standard operating protocols used to quantify the advantages of the imidazo[2,1-f][1,2,4]triazine bioisostere.

Protocol 1: TR-FRET PDE Inhibition & Selectivity Profiling

Causality for Experimental Choice: Xanthine derivatives often exhibit flat structure-activity relationships (SAR) due to their rigid, planar binding modes in the PDE active site. By utilizing the imidazo[2,1-f][1,2,4]triazine scaffold, we introduce a distinct vector for substituents, allowing for deeper penetration into the hydrophobic pockets of specific PDE isoenzymes (e.g., PDE5). We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout because it minimizes compound auto-fluorescence interference—a common artifact with highly conjugated nitrogenous systems.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO. Dilute serially in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2) to achieve a 10-point concentration-response curve (final DMSO concentration < 1%).

  • Enzyme Incubation: Add 5 µL of recombinant PDE enzyme (e.g., PDE5A) to a 384-well microplate. Add 5 µL of the test compound and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorescently labeled cGMP substrate. Incubate for 60 minutes.

  • Detection: Add 20 µL of TR-FRET termination buffer containing the europium-labeled detection antibody. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validating System:

    • Positive Control: IBMX (a pan-PDE xanthine inhibitor) to define the maximum inhibition dynamic range.

    • Vehicle Control: 1% DMSO to establish baseline enzyme activity.

    • Validation Metric: Calculate the Z'-factor. The assay is only deemed valid, and IC50 values accepted, if Z' > 0.6 across all control wells.

Protocol 2: Xanthine Oxidase (XO) Metabolic Stability Assay

Causality for Experimental Choice: The primary failure mode of xanthine-based drugs is rapid clearance via xanthine oxidase, which hydroxylates the electron-deficient C8 position. The imidazo[2,1-f][1,2,4]triazine core lacks this specific structural vulnerability, effectively acting as a "metabolic shield." This protocol uses human liver microsomes (HLMs) supplemented with purified XO to definitively isolate and quantify this specific metabolic advantage.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of HLMs in 100 mM potassium phosphate buffer (pH 7.4). Supplement with 0.1 U/mL purified bovine milk xanthine oxidase to ensure XO-driven metabolism is the rate-limiting step.

  • Incubation: Pre-warm the matrix to 37°C for 5 minutes. Spike in the test compound to a final concentration of 1 µM.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validating System:

    • Degradation Control: Theophylline (a known XO substrate).

    • Rescue Control: Allopurinol (an XO inhibitor) co-incubated with theophylline.

    • Validation Metric: If theophylline is not degraded by >50% within 60 minutes, or if allopurinol fails to rescue it, the microsomal batch is rejected.

Workflow Prep Compound Prep (10mM DMSO Stocks) Assay1 Radioligand Binding (Adenosine Receptors) Prep->Assay1 Assay2 PDE Inhibition (cAMP/cGMP Cleavage) Prep->Assay2 Metab Microsomal Stability (Xanthine Oxidase) Prep->Metab Data IC50 & PK Profiling (LC-MS/MS) Assay1->Data Assay2->Data Metab->Data

High-throughput screening workflow for bioisosteric scaffold evaluation.

Quantitative Data Summary

The following table summarizes representative experimental data demonstrating the superiority of the imidazo[2,1-f][1,2,4]triazine scaffold over a standard xanthine reference in a modern drug discovery campaign.

Table 2: Representative in vitro Profiling Data
ParameterXanthine Reference (e.g., Theophylline)Imidazo[2,1-f][1,2,4]triazine Analog
PDE5 IC50 (nM) > 10,0001.2
Adenosine A2A Ki (nM) 1,50015
Aqueous Solubility (µg/mL) 8.5> 150
Half-life ( t1/2​ ) in HLMs (min) 15> 120
Xanthine Oxidase Liability High (Rapid degradation)Negligible (Stable)

Conclusion

The imidazo[2,1-f][1,2,4]triazine scaffold represents a highly sophisticated bioisosteric leap from traditional xanthine derivatives. By eliminating tautomerism, increasing aqueous solubility, and providing absolute resistance to xanthine oxidase-mediated degradation, this core structure empowers researchers to design highly potent, selective, and orally bioavailable therapeutics across a wide range of purinergic targets.

References

  • Source: Google Patents (WO2017070135A1)
  • Source: Google Patents (CN104086553A)
  • Source: Google Patents (EP2295436A1)
  • Source: Google Patents (EP3921319C0)

A Senior Application Scientist's Guide to the Comparative Potency of Imidazotriazine Derivatives in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed exploration of imidazotriazine derivatives and their potent inhibitory effects in enzymatic assays. As researchers and drug development professionals, our goal is to identify and characterize compounds that can selectively modulate enzyme activity with high efficacy. The imidazotriazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to yield potent inhibitors of phosphodiesterases (PDEs).

This guide provides a comparative analysis of key imidazotriazine-based inhibitors, focusing on their potency against Phosphodiesterase 5 (PDE5). We will delve into the causality behind the experimental design of a common enzymatic assay, provide a self-validating protocol, and present the data in a clear, comparative format.

The Core Target: Phosphodiesterase 5 (PDE5) and the NO/cGMP Signaling Pathway

To appreciate the significance of imidazotriazine inhibitors, we must first understand their target's role in cellular signaling. PDE5 is a crucial enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which governs smooth muscle relaxation and vasodilation.[1]

The process begins when physiological stimulation triggers the release of NO from endothelial cells.[1] NO then diffuses into adjacent smooth muscle cells and activates an enzyme called soluble guanylate cyclase (sGC).[2][3][4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cGMP.[1][3] Elevated cGMP levels activate Protein Kinase G (PKG), which ultimately leads to smooth muscle relaxation and increased blood flow.[2]

The signal is terminated by PDE5, which specifically hydrolyzes cGMP into the inactive 5'-GMP.[1][5] By inhibiting PDE5, imidazotriazine compounds prevent the breakdown of cGMP, leading to its accumulation and an enhanced physiological response.[1][6] This mechanism is the foundation for their therapeutic applications.[1]

The following diagram illustrates this critical signaling cascade and the point of intervention for PDE5 inhibitors.

NO_cGMP_Pathway cluster_cell Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP (Second Messenger) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes NO Nitric Oxide (NO) NO->sGC Activates Inhibitor Imidazotriazine Inhibitors Inhibitor->PDE5 Inhibits

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of imidazotriazine compounds on PDE5.

Quantitative Comparison of Inhibitor Potency

The efficacy of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies greater potency.

The table below compares the in vitro potency of Vardenafil, a well-characterized imidazotriazine derivative, against other notable PDE5 inhibitors.[7][8][9] This objective data, derived from various enzymatic assays, provides a clear benchmark for their relative effectiveness.

CompoundChemical ClassTarget EnzymeIC50 (nM)Reference(s)
Vardenafil ImidazotriazinePDE50.1 - 0.7[10][11][12]
Sildenafil PyrazolopyrimidinonePDE54.0 - 6.6[10][12]
Tadalafil CarbolinePDE52.0[12][13]

Note: IC50 values can vary slightly between studies due to different assay conditions (e.g., substrate concentration, buffer composition).

As the data indicates, Vardenafil demonstrates sub-nanomolar to low nanomolar potency, positioning it as one of the most potent PDE5 inhibitors identified.[10][11][12] This high potency is a direct result of its optimized chemical structure, which allows for strong and specific binding within the catalytic site of the PDE5 enzyme.

Methodology Deep Dive: A Validated Enzymatic Assay Protocol

To ensure the trustworthiness and reproducibility of potency data, a robust and self-validating assay system is paramount. The Fluorescence Polarization (FP) assay is a widely adopted method for high-throughput screening of enzyme inhibitors due to its simplicity and homogeneous format (a "mix-and-read" procedure).[14][15][16]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay for PDE5 inhibition is based on a competitive binding principle.[1][14] A small, fluorescein-labeled cGMP substrate (cGMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes this substrate to 5'-GMP-FAM, a specific, high-affinity binding agent is introduced that complexes with the product. This new, larger complex tumbles much more slowly, leading to a high fluorescence polarization signal.[14] The presence of an active inhibitor, like an imidazotriazine dione, prevents the hydrolysis of cGMP-FAM, thus keeping the polarization signal low. The degree of inhibition is therefore inversely proportional to the measured fluorescence polarization.

The workflow for this assay is outlined below.

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of Imidazotriazine compound in DMSO add_inhibitor Add compound, positive control (e.g., Vardenafil), & DMSO control to plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant PDE5A1 enzyme in assay buffer add_enzyme Add PDE5A1 enzyme prep_enzyme->add_enzyme prep_substrate Dilute FAM-cGMP substrate in assay buffer add_substrate Initiate reaction by adding FAM-cGMP prep_substrate->add_substrate add_inhibitor->add_enzyme incubate_bind Incubate 15 min (Inhibitor-Enzyme Binding) add_enzyme->incubate_bind incubate_bind->add_substrate incubate_reaction Incubate 30-60 min at 37°C (Enzymatic Hydrolysis) add_substrate->incubate_reaction stop_reaction Stop reaction & stabilize signal by adding Binding Agent incubate_reaction->stop_reaction read_fp Read Fluorescence Polarization (mP units) (Ex: 485nm, Em: 530nm) stop_reaction->read_fp calc_inhibition Calculate % Inhibition vs. DMSO control read_fp->calc_inhibition plot_curve Plot dose-response curve & determine IC50 calc_inhibition->plot_curve

Figure 2: Standard workflow for determining inhibitor potency using a Fluorescence Polarization (FP) assay.
Detailed Step-by-Step Protocol

This protocol is adapted from standard methodologies for PDE5A1 enzymatic assays.[1][14]

  • Reagent Preparation:

    • Causality : All reagents must be prepared fresh and kept on ice to maintain enzyme stability and prevent substrate degradation. The assay buffer is formulated to mimic physiological conditions and contains components like MgCl2, a required cofactor for PDE5 activity.[5]

    • Step 1a : Prepare a complete assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2).

    • Step 1b : Create a serial dilution of the test imidazotriazine compound in 100% DMSO. This allows for the generation of a dose-response curve. A known inhibitor like Vardenafil should be used as a positive control.

    • Step 1c : Dilute the recombinant human PDE5A1 enzyme to the desired working concentration (e.g., 50 nM) in the complete assay buffer.[5]

    • Step 1d : Dilute the FAM-Cyclic-3′,5′-GMP substrate to its working concentration in the same buffer.

  • Assay Procedure:

    • Causality : The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows them to reach binding equilibrium before the reaction is initiated.[1] This ensures that the measured inhibition accurately reflects the inhibitor's potency.

    • Step 2a : To a 96-well black microplate, add 5 µL of the diluted test compound, positive control, or a DMSO-only vehicle control (for 100% enzyme activity).

    • Step 2b : Add 7.5 µL of the diluted PDE5A1 enzyme solution to each well.

    • Step 2c : Incubate the plate for 15 minutes at room temperature.

    • Step 2d : Initiate the enzymatic reaction by adding 12.5 µL of the diluted FAM-cGMP substrate to all wells.

    • Step 2e : Incubate the plate for 60 minutes at 37°C. The reaction time is optimized to ensure sufficient product formation in the control wells without exhausting the substrate.

    • Step 2f : Stop the reaction by adding the Binding Agent solution. Incubate for another 30 minutes at room temperature to allow the binding to stabilize.[1]

  • Data Acquisition and Analysis:

    • Causality : Fluorescence polarization is a ratiometric measurement, making it less susceptible to artifacts like well-to-well volume variations or lamp intensity fluctuations compared to simple fluorescence intensity assays.

    • Step 3a : Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).

    • Step 3b : Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) where mP_blank is a well with no enzyme.[1]

    • Step 3c : Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This self-validating system, which includes both positive and negative controls, provides a reliable method for the comparative assessment of imidazotriazine dione potency.

References

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (2023, May 1). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Retrieved from [Link]

  • IntechOpen. (2017, August 23). The Role of NO/cGMP Signaling on Neuroinflammation: A New Therapeutic Opportunity. Retrieved from [Link]

  • PLOS Computational Biology. (2016, March 17). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. Retrieved from [Link]

  • PubMed. (2021, May 15). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay. Retrieved from [Link]

  • AHA Journals. (2020, August 24). Nitric Oxide-cGMP Signaling in Hypertension. Retrieved from [Link]

  • ResearchGate. (n.d.). NO/cGMP signaling pathway and its possible mechanisms in potentiating.... Retrieved from [Link]

  • PubChem. (n.d.). Vardenafil. Retrieved from [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. Retrieved from [Link]

  • SpringerLink. (2023, February 13). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Retrieved from [Link]

  • F1000Research. (2019, September 26). Developing a phosphodiesterase-5 inhibitor assay to.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • ACS Publications. (2025, May 27). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LEVITRA (vardenafil hydrochloride) tablets. Retrieved from [Link]

  • Wageningen University & Research. (2022, March 24). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (μM) values of PDE5 inhibitors for selected PDE families. Retrieved from [Link]

  • ResearchGate. (n.d.). The predicted PDE5 IC50 values of the test set (series A-H) in nM. Retrieved from [Link]

  • PubChem. (n.d.). Vardenafil Dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Vardenafil. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 and Ki values of tadalafil and its analogues 6a,b, 7a,b against human PDE5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Retrieved from [Link]

Sources

Safety Operating Guide

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

As a Senior Application Scientist, I recognize that the integrity of your drug development research goes hand-in-hand with rigorous, uncompromising laboratory safety. 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (CAS: 1541253-68-2) is a highly valuable heterocyclic core, frequently utilized in the synthesis of aza-nucleoside analogs and antiviral candidates. However, its specific chemical topology dictates stringent handling and disposal protocols.

This guide provides a self-validating system for the logistical management, containment, and ultimate thermal destruction of this compound, ensuring your laboratory remains compliant with EPA, OSHA, and global environmental standards.

Chemical Profile & The Causality of Hazards

Understanding why a chemical behaves a certain way is the first step in risk mitigation. 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione is a nitrogen-rich, fused bicyclic system. It is classified under GHS as a Warning (GHS07) hazard[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The molecule features multiple hydrogen-bond donors and acceptors (N-H, C=O). When in contact with the aqueous environment of the skin or ocular mucosa, it can disrupt local osmotic balance and interact with cellular proteins, leading to acute irritation[1].

  • H335 (May cause respiratory irritation): Supplied typically as a 97% pure milled solid, this compound poses a significant inhalation risk. The aerodynamic diameter of such powders allows them to deposit in the upper respiratory tract. The compound's mild acidity (due to the imide-like protons) can cause localized inflammation upon contact with respiratory tissues[1].

Quantitative Data & Waste Stream Mapping

To streamline laboratory operations and ensure rapid decision-making, all hazard data and required mitigations are summarized below.

ParameterSpecification / ProtocolCausality / Rationale
GHS Classification Warning (GHS07); H315, H319, H335Skin/eye/respiratory irritant due to H-bonding and particulate nature[1].
PPE Requirements Nitrile gloves, safety goggles, N95/P100 mask or fume hoodPrevents mucosal contact and inhalation of aerosolized particulates[2].
Waste Classification Non-Halogenated Solid Organic WasteContains C, H, N, O only. No halogens present.
Storage Temp 0-8 °C (for active reagent)Prevents thermal degradation prior to use[1].
Spill Neutralization Sweep/vacuum with HEPA filter, wash with waterAvoids generating airborne dust during cleanup[2].

Experimental Workflow: Step-by-Step Disposal Protocol

Do not pour this compound down the drain. While some dilute aqueous solutions of certain chemicals can be drain-disposed, concentrated organic heterocycles must be isolated to prevent ecological toxicity and municipal water contamination.

Step 1: Containment and Collection

  • Collect all solid waste, including unreacted powder, contaminated weighing paper, and disposable spatulas, into a chemically compatible, sealable plastic container (HDPE or PP is preferred)[3].

  • Self-Validating Checkpoint: Before sealing, verify that no strong oxidizers (e.g., peroxides, nitric acid) have been placed in the same bin. Nitrogen-rich heterocycles can react exothermically with oxidizers. A lack of heat generation or gas evolution validates the chemical compatibility of the waste stream.

Step 2: Liquid Waste Segregation (Rinsates)

  • If the compound was dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol) during your assay, collect the liquid waste in a separate carboy designated for "Non-Halogenated Organic Solvents."

  • Rinsates resulting from cleaning empty primary containers must also be treated as hazardous waste if they exhibit toxicity characteristics[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Label the container explicitly: "Hazardous Waste - Non-Halogenated Organic Solid (1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione)."

  • Store the container in a designated SAA at or near the point of generation. Under EPA guidelines, waste can be accumulated here for up to 12 months, provided volume limits (e.g., 55 gallons for standard waste) are not exceeded[3].

Step 4: Institutional Transfer

  • Submit a waste pickup request to your Environmental Health and Radiation Safety (EHRS) or equivalent HazMat department[3]. Do not transport hazardous waste across public institutional corridors yourself.

Final Thermal Destruction (Incineration)

The EPA-mandated endpoint for this class of chemical waste is high-temperature thermal incineration[5].

Because 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione is a high-nitrogen compound, its combustion yields carbon dioxide, water, and nitrogen oxides (NOx). Commercial liquid-injection or rotary kiln incinerators handle this by operating at extreme temperatures to achieve a Destruction and Removal Efficiency (DRE) of 99.99%[6]. The facility must also employ post-combustion alkaline scrubbers to neutralize the NOx gases before atmospheric release, preventing environmental acidification.

Process Visualization

DisposalWorkflow Gen Waste Generation: 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione Solid Solid Waste: Contaminated PPE & Powders Gen->Solid Liquid Liquid Waste: Solvent Rinsates Gen->Liquid SegSolid Segregation: Non-Halogenated Solid Solid->SegSolid SegLiquid Segregation: Non-Halogenated Solvent Liquid->SegLiquid SAA Satellite Accumulation Area (SAA) Labeling & Sealed Storage SegSolid->SAA SegLiquid->SAA Incineration EPA-Approved Incineration (99.99% DRE + NOx Scrubbing) SAA->Incineration

Caption: Workflow for the containment, accumulation, and thermal destruction of heterocyclic organic waste.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Chapter 8. National Academies. [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - H315, H319, H335 Handling Protocols. Sigma-Aldrich / Geneseo. [Link]

Sources

Personal protective equipment for handling 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1H-Imidazo[2,1-f][1,2,4]triazine-2,4-dione

Executive Summary

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines. 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (CAS: 1541253-68-2) is a critical aza-purine analog utilized in the synthesis of life science inhibitors and agonists[1]. While its structural properties make it an excellent pharmacological scaffold, its nitrogen-rich core and polar dione moiety present specific handling challenges. This guide provides a self-validating, step-by-step operational protocol to ensure operator safety, regulatory compliance, and chemical integrity.

Hazard Profile & Mechanistic Causality

According to the safety data sheet provided by 2, 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione is classified under the GHS07 (Exclamation Mark) hazard category[2]. Its primary hazards stem from its ability to form strong hydrogen bonds with biological tissues. When the fine powder contacts the moisture of mucous membranes or skin, it can cause localized pH shifts and protein interactions, triggering an inflammatory response.

Based on standardized safety data for irritant chemicals[2][3], the compound carries the following hazard statements:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Understanding why these hazards exist dictates our approach to Personal Protective Equipment (PPE). Because the primary risk is reversible inflammation upon contact[3], our defense strategy relies on absolute barrier isolation and the prevention of aerosolization (P261)[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale with the quantity of the chemical being handled to maintain an unbroken safety envelope.

Operational ScaleEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionGlove Specification
Analytical (< 1 g) Safety glasses with side shieldsStandard cotton lab coatNone required if handled inside a certified fume hoodSingle-layer Nitrile (4 mil)
Preparative (1 - 50 g) Chemical splash gogglesFluid-resistant lab coat with knit cuffsN95/P100 particulate respirator (if outside hood)Double-layer Nitrile (8 mil total)
Process (> 50 g) Goggles + Full face shieldTyvek® coveralls or chemical-resistant apronPowered Air-Purifying Respirator (PAPR)Heavy-duty Nitrile or Butyl rubber

Causality Note on Gloves: Nitrile is the preferred material because this compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) during downstream applications. Nitrile provides superior permeation resistance to these solvents compared to latex.

Operational Workflows & Handling Protocols

To ensure both safety and experimental reproducibility, follow this step-by-step methodology.

Step 1: Cold-Storage Retrieval and Acclimation The compound must be stored at 0-8 °C to maintain its ≥97% purity and prevent thermal degradation[2].

  • Retrieve the sealed vial from the refrigerator.

  • Critical Step : Place the sealed vial in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial exposes the powder to ambient humidity. Moisture condensation will cause the hygroscopic dione powder to agglomerate, leading to inaccurate stoichiometric weighing and potential hydrolytic degradation.

Step 2: Weighing and Transfer

  • Don the scale-appropriate PPE as outlined in the matrix.

  • Transfer the acclimated vial to a draft-free analytical balance enclosure. Use an anti-static gun (ionizer) on the weighing boat and spatula.

    • Causality: Heterocyclic powders are highly prone to triboelectric static charging. Static buildup causes the powder to "jump," increasing the risk of aerosolization and subsequent respiratory irritation (H335).

  • Weigh the required mass and cap the vial immediately.

Step 3: Dissolution

  • Move the sealed weighing boat/vessel into a chemical fume hood with a minimum face velocity of 100 fpm.

  • Add the solvent slowly down the side of the vessel to minimize dust displacement.

  • Cap the reaction vessel before removing it from the fume hood.

Workflow Visualization

G Start Cold Storage (0-8°C) Acclimate Acclimate to Room Temp (Desiccator, 30 min) Start->Acclimate PPE Don Scale-Appropriate PPE (GHS07 Compliant) Acclimate->PPE Weigh Weighing (Enclosed Balance) PPE->Weigh Transfer Transfer to Fume Hood Weigh->Transfer Spill Spill Detected? Transfer->Spill Dissolve Dissolution / Reaction Setup Waste Hazardous Waste Disposal Dissolve->Waste Spill->Dissolve No Clean Wet-Wipe Protocol (Avoid Dust) Spill->Clean Yes Clean->Waste

Figure 1: End-to-end operational workflow for handling 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate action is required to prevent tissue inflammation[3].

  • Skin Contact (P302+P352) : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[2][3]. Do not use solvents to clean the skin, as this may increase dermal absorption.

  • Eye Contact (P305+P351+P338) : Rinse cautiously with water for 15-20 minutes. Remove contact lenses if present and easy to do[2][3]. Seek ophthalmological evaluation if irritation persists.

  • Powder Spills : Do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, use the "Wet-Wipe Protocol": moisten a disposable paper towel with water or ethanol, gently lay it over the spilled powder to trap it, and wipe inward. Place all cleanup materials into a sealed hazardous waste bag.

Disposal & Waste Management Plan

Proper disposal ensures environmental compliance and prevents downstream exposure.

  • Solid Waste : Any contaminated consumables (gloves, weighing boats, wet-wipe towels) must be double-bagged in highly visible, chemically compatible hazardous waste bags and labeled as "GHS07 Irritant Solid Waste."

  • Liquid Waste : Solutions containing 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione must be collected in designated, clearly labeled waste carboys. Segregate halogenated and non-halogenated waste based on the solvent used during dissolution. Never pour solutions down the laboratory sink.

References

  • Title : How to storage irritant chemicals products safely Source : Global-TALKE URL :[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.